2,3,3-Trimethyl-1-butene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73922. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,3,3-trimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRUAVCWOAHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208123 | |
| Record name | 2,3,3-Trimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-56-9 | |
| Record name | 2,3,3-Trimethyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trimethylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3-Trimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3,3-Trimethyl-1-butene from Alkyl Halides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-1-butene, a valuable branched alkene, from readily available alkyl halide precursors. Three primary synthetic strategies are explored in-depth: dehydrohalogenation of a tertiary alkyl halide, a Grignard-based approach involving carbonyl addition followed by dehydration, and the Wittig olefination. This document furnishes detailed experimental protocols, quantitative data for reaction parameters and yields, and mechanistic diagrams to facilitate the practical application of these methodologies in a laboratory setting. The presented information is curated for researchers and professionals in the fields of organic synthesis and drug development, aiming to provide a robust resource for the preparation of this specific olefin.
Introduction
This compound, also known as triptene, is a highly branched alkene of significant interest in organic synthesis. Its unique steric and electronic properties make it a useful building block in the construction of complex molecular architectures, including those found in pharmacologically active compounds. The efficient and selective synthesis of this alkene is therefore a topic of practical importance. This guide details three distinct and reliable methods for the preparation of this compound, each starting from an alkyl halide precursor. The methodologies discussed are dehydrohalogenation, a Grignard-based synthesis, and the Wittig reaction. Each section provides a theoretical background, a detailed experimental protocol, and a summary of key reaction parameters.
Dehydrohalogenation of 2-Halo-2,3,3-trimethylbutane
Dehydrohalogenation is a classic elimination reaction for the synthesis of alkenes from alkyl halides. The regiochemical outcome of this reaction is highly dependent on the steric bulk of the base employed. While small bases typically favor the formation of the more substituted (Zaitsev) alkene, sterically hindered bases promote the formation of the less substituted (Hofmann) alkene. To synthesize this compound, the Hofmann product, from a suitable tertiary alkyl halide, the use of a bulky base is essential.
Reaction Principle
The dehydrohalogenation of 2-halo-2,3,3-trimethylbutane (e.g., 2-bromo- or 2-chloro-2,3,3-trimethylbutane) with a bulky base, such as potassium tert-butoxide, proceeds via an E2 mechanism. The large size of the base preferentially abstracts a proton from the sterically more accessible primary carbon, leading to the formation of the terminal alkene, this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-butene, also known as triptene, is a highly branched aliphatic alkene. Its unique structural characteristics, particularly the presence of a bulky tert-butyl group adjacent to a double bond, impart distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.
Physical Properties
The physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Triptene, 1-Methyl-1-tert-butylethylene | |
| CAS Number | 594-56-9 | [2][3] |
| Molecular Formula | C₇H₁₄ | [2][3] |
| Molecular Weight | 98.19 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | |
| SMILES String | CC(=C)C(C)(C)C | [2] |
| InChI Key | AUYRUAVCWOAHQN-UHFFFAOYSA-N | [2] |
Quantitative Physical and Thermochemical Data
| Property | Value | Conditions |
| Melting Point | -110 °C to -109.85 °C | |
| Boiling Point | 78-80 °C | at 1 atm |
| Density | 0.705 g/mL | at 25 °C |
| Refractive Index | 1.402 | at 20 °C |
| Vapor Pressure | 190 mmHg | at 37.7 °C |
| Vapor Density | 3.39 (vs air) | |
| Flash Point | -17 °C | Closed cup |
| Autoignition Temp. | 375 °C (707 °F) | |
| Critical Temperature | 241 °C | |
| Critical Pressure | 23.2 atm | |
| Critical Volume | 470.28 mL/mol | |
| Std. Enthalpy of Combustion (liquid) | -4637.70 ± 1.20 kJ/mol | |
| Std. Enthalpy of Vaporization | 32.1 - 34.3 kJ/mol |
Chemical Properties and Reactivity
Due to the steric hindrance provided by the tert-butyl group, this compound exhibits specific reactivity patterns, particularly in addition reactions across the double bond.
Synthesis
A common laboratory synthesis for this compound is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol. The bulky nature of the substituents favors the formation of the terminal alkene (Hofmann-like product) as there are no abstractable protons on the tertiary carbon to form a more substituted internal alkene.[4]
Caption: Synthesis of this compound via alcohol dehydration.
Addition Reactions
-
Halogenation: The reaction with halogens like Br₂ or Cl₂ proceeds via a halonium ion intermediate. Due to steric hindrance, the backside attack of the halide ion occurs, leading to anti-addition products.[5][6]
-
Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the double bond, resulting in an anti-Markovnikov product. This is a syn-addition, where the hydrogen and hydroxyl group are added to the same face of the double bond.
-
Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with zinc and water) yields formaldehyde (B43269) and 3,3-dimethyl-2-butanone (pinacolone).
-
Acid-Catalyzed Hydration: While typically leading to Markovnikov addition, the acid-catalyzed hydration of alkenes with structures prone to rearrangement can yield more complex product mixtures. For this compound, this would involve the formation of a secondary carbocation, which would then likely undergo a 1,2-methyl shift to form a more stable tertiary carbocation before the addition of water.
Polymerization
This compound can undergo polymerization, although its bulky nature can influence the polymerization process and the properties of the resulting polymer. Metallocene-based catalysts have been explored for the polymerization of 1-butene (B85601) and its derivatives.[7]
Experimental Protocols
The following sections detail the methodologies for determining some of the key physical properties of this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a volatile liquid like this compound can be accurately determined using simple distillation.[8]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature range, where the temperature remains constant, is the boiling point.
-
The barometric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[9][10][11]
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
Measure the mass of a clean, dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.
-
Measure the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer masses.
-
The density is calculated by dividing the mass of the liquid by its known volume.
-
The measurement should be performed at a constant, recorded temperature.
-
Determination of Flash Point (Closed-Cup Method)
The flash point is determined using a closed-cup tester, which is suitable for volatile liquids.[5][12]
-
Apparatus: Pensky-Martens or a similar closed-cup flash point tester.
-
Procedure:
-
A sample of this compound is placed in the test cup of the apparatus.
-
The cup is sealed with a lid containing an ignition source and an opening.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Spectroscopic Analysis
NMR spectroscopy is used to elucidate the molecular structure.[8][10]
-
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a clean 5 mm NMR tube. The liquid level should be around 4-5 cm.
-
Cap the NMR tube and wipe the outside clean.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument performs locking and shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
GC-MS is used to determine the purity and identify volatile components.[9][13]
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60 °C and ramping up to 300 °C.
-
Mass Spectrometer: The eluting compounds are ionized (typically by electron impact at 70 eV), and the mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) for compound identification.
-
Safety and Handling
This compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a valuable compound in organic chemistry with well-defined physical properties and specific chemical reactivity largely governed by steric effects. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe and effective use in a laboratory setting.
References
- 1. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 594-56-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2002100908A1 - Process for the polymerization of 1-butene - Google Patents [patents.google.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
An In-depth Technical Guide to the Isomers of 2,3,3-Trimethyl-1-butene and their Relative Stabilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the isomers of 2,3,3-trimethyl-1-butene, a heptene (B3026448) isomer, with a focus on their relative thermodynamic stabilities. Understanding the stability of these isomers is crucial in various fields, including catalyst development, mechanistic studies of organic reactions, and the synthesis of fine chemicals and pharmaceuticals where specific isomeric purity is paramount.
Introduction to Alkene Stability
The stability of an alkene is primarily determined by two key factors: the degree of substitution of the carbon-carbon double bond and the presence of steric strain. Generally, the thermodynamic stability of acyclic alkenes increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This is attributed to hyperconjugation, the stabilizing interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond. The generally accepted order of stability based on substitution is:
-
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted
Within disubstituted alkenes, trans isomers are typically more stable than cis isomers due to reduced steric strain. Geminal (1,1-disubstituted) alkenes often have stabilities similar to cis-alkenes.
Isomers of this compound (C₇H₁₄)
This compound is a gem-disubstituted alkene. Its isomers include a wide range of other heptenes with varying substitution patterns, from monosubstituted to tetrasubstituted double bonds. To quantitatively assess their relative stabilities, we can compare their standard enthalpies of formation (ΔfH°). A lower (more negative) enthalpy of formation indicates a more stable isomer.
Quantitative Comparison of Isomer Stabilities
The following table summarizes the standard gas-phase enthalpies of formation (ΔfH°(g)) for this compound and a selection of its C₇H₁₄ isomers at 298.15 K. The data has been compiled from the NIST Chemistry WebBook and other sources. Note that for some compounds, the gas-phase enthalpy of formation has been calculated from the liquid-phase value and the enthalpy of vaporization.
| Isomer Name | Structure | Double Bond Substitution | Standard Enthalpy of Formation (ΔfH°(g)), kJ/mol |
| This compound | CH₂=C(CH₃)C(CH₃)₃ | Disubstituted (geminal) | -83.4[1][2] |
| 1-Heptene (B165124) | CH₂=CH(CH₂)₄CH₃ | Monosubstituted | -62.30 |
| (E)-2-Heptene | trans-CH₃CH=CH(CH₂)₃CH₃ | Disubstituted (trans) | -73.2 |
| (Z)-2-Heptene | cis-CH₃CH=CH(CH₂)₃CH₃ | Disubstituted (cis) | -69.1 |
| 2,4-Dimethyl-1-pentene | CH₂=C(CH₃)CH₂CH(CH₃)₂ | Disubstituted (geminal) | -83.6 |
| 2,4-Dimethyl-2-pentene | (CH₃)₂C=CHCH(CH₃)₂ | Trisubstituted | -90.9 |
| 2,3-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Tetrasubstituted | -98.6 |
Note: The gas-phase enthalpy of formation for this compound was calculated using its liquid-phase enthalpy of formation of -117.7 kJ/mol and its enthalpy of vaporization of 34.3 kJ/mol.[1][2]
From the data, a clear trend emerges that aligns with the principles of alkene stability. The tetrasubstituted isomer, 2,3-dimethyl-2-pentene, is the most stable, possessing the most negative enthalpy of formation. The trisubstituted isomer, 2,4-dimethyl-2-pentene, is the next most stable. The disubstituted isomers, including this compound, are less stable, and the monosubstituted 1-heptene is the least stable among this selection.
Experimental Determination of Thermodynamic Stability
The standard enthalpies of formation presented above are typically determined experimentally through bomb calorimetry, which measures the enthalpy of combustion (ΔcH°). The enthalpy of formation can then be calculated using Hess's Law. For volatile liquids like the isomers of heptene, a specific experimental protocol is required.
Experimental Protocol: Bomb Calorimetry for a Volatile Alkene
Objective: To determine the standard enthalpy of combustion of a volatile liquid alkene (e.g., this compound) and calculate its standard enthalpy of formation.
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen bomb
-
Crucible (silica or platinum)
-
Pellet press (for solid standards)
-
High-precision digital thermometer (±0.001 K)
-
Ignition unit
-
Oxygen cylinder with pressure regulator
-
Analytical balance (±0.0001 g)
-
Volumetric flasks
-
Gelatin capsules or another suitable container for volatile liquids
Materials:
-
High-purity sample of the volatile alkene
-
Benzoic acid (standard for calibration)
-
High-purity oxygen
-
Distilled water
-
Ignition wire (e.g., platinum or nickel-chromium)
-
Cotton fuse
Procedure:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter system is determined by combusting a known mass (approximately 1 g) of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
A pellet of benzoic acid is weighed and placed in the crucible.
-
A known length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet. A cotton fuse can be used to ensure ignition.
-
The bomb is assembled, sealed, and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter bucket, and a precise volume of distilled water is added to submerge the bomb.
-
The calorimeter is assembled, and the initial temperature is recorded for a period to establish a baseline.
-
The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.
-
The bomb is depressurized, opened, and inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned ignition wire is measured.
-
The heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature change, after correcting for the heat released by the ignition wire and fuse.
-
-
Combustion of the Volatile Alkene:
-
A small, accurately weighed amount of the volatile alkene is encapsulated in a gelatin capsule or a similar container of known mass and enthalpy of combustion. This prevents evaporation of the sample before ignition.
-
The encapsulated sample is placed in the crucible.
-
The same procedure as for the calibration with benzoic acid is followed: the bomb is sealed, filled with oxygen, and the sample is ignited in the calorimeter.
-
The temperature change is recorded.
-
-
Data Analysis:
-
The total heat released during the combustion of the alkene is calculated using the heat capacity of the calorimeter and the corrected temperature change.
-
Corrections are made for the heat of combustion of the gelatin capsule, the ignition wire, and the cotton fuse.
-
The standard enthalpy of combustion (ΔcH°) of the liquid alkene is then calculated per mole.
-
The standard enthalpy of formation of the liquid alkene (ΔfH°(l)) is calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).
-
To determine the gas-phase enthalpy of formation (ΔfH°(g)), the standard enthalpy of vaporization (ΔvapH°) of the alkene must be known. This can be determined experimentally (e.g., by calorimetry or from vapor pressure measurements at different temperatures) or obtained from literature. The gas-phase enthalpy of formation is then calculated as: ΔfH°(g) = ΔfH°(l) + ΔvapH°
-
Visualizing Relative Stabilities
The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship between the degree of substitution of the double bond and the relative thermodynamic stability of the C₇H₁₄ isomers, as indicated by their standard enthalpies of formation. More stable isomers are positioned lower on the energy scale.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core thermodynamic properties of 2,3,3-trimethyl-1-butene, a branched alkene of interest in various chemical research and development sectors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the interplay of these properties and their determination.
Core Thermodynamic Data
The thermodynamic properties of this compound have been characterized through various experimental and computational methods. A summary of the key quantitative data is presented in the table below for ease of reference and comparison.
| Property | Value | Units | Method | Reference |
| Enthalpy of Combustion (liquid, 298.15 K) | -4637.7 ± 1.2 | kJ/mol | Combustion Calorimetry | Rockenfeller and Rossini, 1961[1] |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -117.7 | kJ/mol | Calculation from ΔcH° | [1] |
| Enthalpy of Vaporization (298.15 K) | 32.1 | kJ/mol | Vapor Pressure Measurement | Camin and Rossini, 1960 |
| Boiling Point (at 1 atm) | 78-80 | °C | Not Specified | [2][3] |
| Melting Point | -109.85 | °C | Not Specified | [3] |
| Vapor Pressure | 190 | mmHg | Not Specified | [2][3] |
| at 37.7 | °C | |||
| Ionization Energy | 9.016 ± 0.007 | eV | Photoelectron Spectroscopy | Masclet, Grosjean, et al., 1973 |
| Density (at 25 °C) | 0.705 | g/mL | Not Specified | [2][4] |
| Refractive Index (at 20 °C) | 1.402 | Not Specified | [2][3] |
Experimental Protocols
The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion of this compound was determined by Rockenfeller and Rossini (1961) using bomb calorimetry.[1] While the specific operational details for this particular compound are embedded within the original publication, the general protocol for bomb calorimetry with a volatile hydrocarbon is as follows:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a sealed ampoule. This is to prevent premature vaporization.
-
Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless-steel vessel, known as a "bomb." A known length of fuse wire is positioned to ensure ignition.
-
Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. The bomb is then filled with oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The system includes a stirrer to ensure uniform water temperature and a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the exact temperature change.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.
Determination of Enthalpy of Vaporization from Vapor Pressure Measurements
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A common experimental approach is the static method:
-
Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure measurement device (manometer) and a vacuum line.
-
Degassing: The sample is typically degassed by repeated freeze-pump-thaw cycles to remove any dissolved air that could contribute to the measured pressure.
-
Temperature Control: The temperature of the vessel is precisely controlled and varied in a stepwise manner.
-
Pressure Measurement: At each stable temperature, the system is allowed to reach equilibrium, and the vapor pressure of the substance is recorded.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated form of the Clausius-Clapeyron equation, this plot should yield a straight line. The enthalpy of vaporization (ΔHvap) is then calculated from the slope of this line (slope = -ΔHvap/R, where R is the ideal gas constant).
Visualizations
To better illustrate the relationships between the thermodynamic properties and their experimental determination, the following diagrams are provided.
References
A Technical Guide to the Historical Synthesis of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of 2,3,3-trimethyl-1-butene, a branched alkene of significant interest in organic synthesis and as a precursor in various chemical industries. This document provides a detailed examination of the seminal works from the early 20th century, focusing on the experimental protocols and quantitative data reported in the primary scientific literature.
Introduction
This compound, also known historically as triptene, is a seven-carbon branched alkene. Its synthesis was a subject of academic and industrial interest in the early to mid-20th century, largely driven by research into hydrocarbon chemistry and the behavior of highly branched organic molecules. The primary historical route to this compound involves a two-step process: the synthesis of the tertiary alcohol, 2,3,3-trimethyl-2-butanol (B1595699) (also known as pinacolyl alcohol), followed by its dehydration. The work of Frank C. Whitmore and his collaborators in the 1930s was pivotal in establishing reliable methods for these transformations.
Core Synthesis Pathways
The historical preparation of this compound predominantly follows a two-stage approach, which is outlined below.
Stage 1: Synthesis of 2,3,3-Trimethyl-2-butanol via Grignard Reaction
The key precursor for the synthesis of this compound is the tertiary alcohol, 2,3,3-trimethyl-2-butanol. Historically, this was efficiently prepared via the Grignard reaction, a powerful carbon-carbon bond-forming reaction.
Experimental Protocol:
The following protocol is based on the work of Whitmore and Evers (1933).
-
Preparation of Methylmagnesium Iodide: In a thoroughly dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of methyl iodide in anhydrous ether is then added dropwise to initiate the formation of the Grignard reagent, methylmagnesium iodide. The reaction is typically initiated with a small crystal of iodine and proceeds with gentle refluxing.
-
Reaction with Pinacolone (B1678379): A solution of pinacolone (3,3-dimethyl-2-butanone) in anhydrous ether is slowly added to the prepared Grignard reagent. The reaction is exothermic and is controlled by external cooling to maintain a moderate rate of reflux.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred and then hydrolyzed by pouring it onto a mixture of crushed ice and a dilute acid, such as sulfuric acid or hydrochloric acid, to decompose the magnesium complex and liberate the tertiary alcohol.
-
Workup and Purification: The ether layer is separated, and the aqueous layer is extracted with additional portions of ether. The combined ether extracts are washed with a sodium bisulfite solution (to remove any unreacted iodine), followed by a sodium bicarbonate solution and water. After drying over a suitable drying agent like anhydrous calcium chloride, the ether is removed by distillation. The resulting crude 2,3,3-trimethyl-2-butanol is then purified by fractional distillation.
The Natural Occurrence and Analysis of C7H14 Isomers: A Technical Guide for Researchers
Introduction
Isomers of the chemical formula C7H14, encompassing a diverse range of acyclic alkenes (heptenes) and cyclic alkanes (cycloheptane, methylcyclohexane (B89554), and various dimethylcyclopentanes and ethylcyclopentanes), are found in a variety of natural sources. These volatile organic compounds (VOCs) play significant roles in chemical ecology, acting as signaling molecules in plants and insects. This in-depth technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for the study of C7H14 isomers, tailored for researchers, scientists, and professionals in drug development.
Natural Sources and Occurrence of C7H14 Isomers
C7H14 isomers have been identified in a range of biological systems, from the essential oils of aromatic plants to the cuticular hydrocarbons and pheromone blends of insects. The specific isomers and their abundance can vary significantly between species and even between different tissues or developmental stages of the same organism.
Plant Kingdom
In plants, C7H14 isomers are typically components of the complex mixture of volatile organic compounds that constitute their essential oils and floral scents. These compounds can play roles in attracting pollinators, repelling herbivores, and as antimicrobial agents.
-
Cycloheptane (B1346806): This seven-membered cycloalkane has been reported as a constituent of the essential oil of Perilla frutescens, an aromatic plant native to Southeast Asia. It is also naturally present in some crude petroleum deposits.
-
Methylcyclohexane: This cyclic alkane has been identified in the volatile profiles of several plant species, including the prickly pear cactus (Opuntia ficus-indica) and tobacco (Nicotiana tabacum)[1].
-
Heptene Isomers: Various isomers of heptene, including 1-heptene, have been detected in the volatiles of rice (Oryza sativa) and the babassu palm (Attalea speciosa). These unsaturated hydrocarbons can be part of the plant's response to biotic and abiotic stress.
Animal Kingdom
In insects, C7H14 isomers are primarily found as components of their cuticular hydrocarbon (CHC) profiles and as pheromones. CHCs form a waxy layer on the insect's exoskeleton, preventing desiccation and mediating chemical communication. Pheromones are used for a variety of signaling purposes, including mate attraction and aggregation. The specific composition of these hydrocarbon blends is often species-specific and can convey information about an individual's sex, age, and reproductive status.
While the presence of C7H14 isomers in insect CHCs is known, specific quantitative data for individual isomers in particular species is often embedded within broader chemical profile analyses and can be difficult to isolate.
Quantitative Data on C7H14 Isomer Occurrence
The following table summarizes the available quantitative data on the natural occurrence of specific C7H14 isomers. It is important to note that for many reported occurrences, precise quantitative data is not available in the cited literature.
| Isomer | Natural Source | Occurrence Details | Concentration / Relative Abundance (%) | Reference(s) |
| Cycloheptane | Perilla frutescens (L.) Britt. | Essential oil of leaves | Data not available in cited literature | [2] |
| Methylcyclohexane | Opuntia ficus-indica (L.) Mill. | Volatile compounds from fruit | Data not available in cited literature | [1] |
| Nicotiana tabacum L. | Plant metabolite | Data not available in cited literature | [1] | |
| 1-Heptene | Oryza sativa L. | Volatile organic compound | Data not available in cited literature | |
| Attalea speciosa Mart. ex Spreng. | Plant metabolite | Data not available in cited literature | ||
| Heptene (isomers not specified) | Rice (Oryza sativa) | Volatile compounds | Detected, but not quantified in the cited study | [3] |
Note: The lack of specific quantitative data in readily accessible literature highlights a gap in the current research on the precise abundance of these specific isomers in many natural sources.
Experimental Protocols
The identification and quantification of C7H14 isomers from natural sources primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). The choice of extraction method is critical and depends on the matrix and the volatility of the target compounds.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles
This method is suitable for the analysis of volatile and semi-volatile organic compounds from plant materials.
1. Sample Preparation:
- Fresh plant material (e.g., leaves, flowers) is weighed (typically 0.5-2.0 g) and placed in a headspace vial (e.g., 20 mL).
- For quantitative analysis, an internal standard (e.g., a known concentration of a C8-C20 alkane not present in the sample) is added.
- The vial is sealed with a PTFE/silicone septum.
2. Headspace Extraction:
- The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.
- An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) with continued heating and agitation.
3. GC-MS Analysis:
- The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS.
- The analytes are thermally desorbed from the fiber onto the GC column.
- GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 40 °C held for 2 min, ramped to 250 °C at a rate of 5 °C/min, and held for 5 min.
- Injector Temperature: 250 °C (splitless mode).
- MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
4. Data Analysis:
- Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
- Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: Solvent Extraction for Insect Cuticular Hydrocarbons
This method is used for the extraction of less volatile hydrocarbons from the insect cuticle.
1. Sample Preparation:
- Individual or pooled insects are placed in a glass vial.
- A known volume of a non-polar solvent (e.g., n-hexane, pentane; typically 200-500 µL) is added to the vial.
- An internal standard (e.g., a known concentration of an alkane such as n-C22 or n-C24) is added for quantification.
2. Extraction:
- The vial is agitated (e.g., vortexed) for a short period (e.g., 2-5 minutes) to wash the CHCs from the cuticle.
- The solvent is carefully transferred to a clean vial, leaving the insect behind.
- The extract may be concentrated under a gentle stream of nitrogen if necessary.
3. GC-MS Analysis:
- A small volume of the extract (e.g., 1 µL) is injected into the GC-MS.
- GC Conditions (Example):
- Column: DB-5ms or similar non-polar column.
- Carrier Gas: Helium.
- Oven Temperature Program: A program designed for the analysis of long-chain hydrocarbons, e.g., initial temperature of 60 °C, ramped to 300 °C.
- Injector Temperature: 280 °C.
- MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-600.
4. Data Analysis:
- Identification is based on mass spectra and retention times compared to standards and libraries.
- Quantification is based on the peak area relative to the internal standard.
Biosynthesis of C7H14 Isomers
The biosynthetic pathways leading to the formation of C7H14 isomers are not fully elucidated for many organisms. However, general principles of hydrocarbon and cycloalkane biosynthesis can provide a framework for understanding their formation.
Biosynthesis of Heptenes and other Acyclic Alkenes in Insects
In insects, long-chain hydrocarbons, including alkenes, are generally synthesized through the fatty acid synthase (FAS) pathway.
-
Chain Elongation: Acetyl-CoA is converted to malonyl-CoA, which serves as the building block for the growing fatty acid chain. The chain is elongated by the addition of two-carbon units.
-
Desaturation: A desaturase enzyme introduces a double bond into the fatty acyl-CoA chain.
-
Reduction and Decarbonylation: The fatty acyl-CoA is then reduced to a fatty aldehyde, followed by a decarbonylation step to yield the final hydrocarbon with one less carbon atom.
The specific enzymes and regulatory mechanisms that lead to the production of C7 alkenes are likely highly specific to the insect species.
Biosynthesis of Cycloheptane and Methylcyclohexane
The biosynthesis of seven-membered rings in nature is less common than the formation of five- and six-membered rings. While specific pathways for cycloheptane and methylcyclohexane in plants are not well-defined, potential mechanisms can be inferred from microbial biosynthetic pathways for cyclic compounds. These may involve:
-
Cyclization of a Linear C7 Precursor: An enzyme could catalyze the intramolecular cyclization of a C7 intermediate derived from fatty acid or polyketide metabolism.
-
Ring Expansion: A six-membered ring precursor, such as a cyclohexane (B81311) derivative, could undergo an enzymatic ring expansion to form a cycloheptane ring.
Further research is needed to elucidate the specific enzymatic machinery and genetic basis for the biosynthesis of these C7 cycloalkanes in their natural sources.
Visualizations
Caption: Workflow for Plant Volatile Analysis using HS-SPME-GC-MS.
Caption: General Biosynthetic Pathway of Insect Cuticular Hydrocarbons.
Conclusion
The C7H14 isomers represent a fascinating and diverse group of natural products with important ecological roles. While their presence has been reported in various plant and insect species, there is a clear need for more quantitative studies to understand their abundance and biological significance fully. The experimental protocols outlined in this guide provide a robust framework for the analysis of these compounds. Further research into their biosynthetic pathways, particularly for the cyclic isomers, will undoubtedly reveal novel enzymatic mechanisms and contribute to a deeper understanding of the chemical diversity of the natural world.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkenes: The Case of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for branched alkenes, using 2,3,3-trimethyl-1-butene as a central example. It delves into the systematic rules governing the naming of these organic compounds, their physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and academia.
IUPAC Nomenclature of Branched Alkenes
The IUPAC system of nomenclature provides a standardized and unambiguous method for naming organic compounds. For branched alkenes, a series of rules are followed to derive the systematic name.[1][2][3]
Core Principles:
-
Parent Chain Selection: The longest continuous carbon chain that contains the carbon-carbon double bond is identified as the parent chain.[2][3] If there are two or more chains of equal length containing the double bond, the chain with the greater number of substituents is chosen.
-
Numbering the Parent Chain: The parent chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible numbers.[2][3] If the double bond is equidistant from both ends, the chain is numbered from the end that gives the first substituent the lowest number.
-
Identifying and Naming Substituents: All groups attached to the parent chain that are not part of the parent chain itself are considered substituents. These are named using standard IUPAC prefixes (e.g., methyl, ethyl, propyl).
-
Locating Substituents and the Double Bond: The position of each substituent and the double bond is indicated by the number of the carbon atom to which it is attached on the parent chain. The number for the double bond indicates the lower-numbered carbon of the double bond.
-
Assembling the Name: The full IUPAC name is assembled by listing the substituents in alphabetical order (preceded by their locants), followed by the name of the parent alkene. The locant of the double bond is placed either before the parent name or before the "-ene" suffix.
Application to this compound:
Let's apply these rules to the example compound, this compound:
-
Parent Chain: The longest carbon chain containing the double bond has four carbon atoms, making it a "butene".
-
Numbering: The chain is numbered from the right to give the double bond the lowest possible number (between C1 and C2).
-
Substituents: There are three methyl (-CH₃) groups as substituents. One is on carbon 2, and two are on carbon 3.
-
Assembling the Name: The substituents are three methyl groups, so "trimethyl". Their locants are 2, 3, and 3. The double bond is at position 1. Therefore, the systematic IUPAC name is This compound .
The logical flow of these rules can be visualized as follows:
References
Electron Ionization Mass Spectrometry of 2,3,3-Trimethyl-1-butene: A Technical Guide
This guide provides a comprehensive overview of the electron ionization mass spectrum of 2,3,3-trimethyl-1-butene, tailored for researchers, scientists, and professionals in drug development. It details the fragmentation patterns, experimental protocols for spectral acquisition, and a quantitative analysis of the mass spectrum.
Introduction
Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound.[1] When a molecule, such as this compound, is subjected to a high-energy electron beam (typically 70 eV), it is ionized to form a molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C₇H₁₄, molecular weight: 98.19 g/mol ), the fragmentation pattern is influenced by the stability of the resulting carbocations.[2][3][4][5]
Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 41 | 100.0 | [C₃H₅]⁺ |
| 57 | 85.5 | [C₄H₉]⁺ |
| 83 | 45.9 | [C₆H₁₁]⁺ |
| 98 | 10.8 | [C₇H₁₄]⁺• (Molecular Ion) |
| 39 | 24.1 | [C₃H₃]⁺ |
| 55 | 22.8 | [C₄H₇]⁺ |
| 27 | 19.3 | [C₂H₃]⁺ |
| 29 | 16.9 | [C₂H₅]⁺ |
| 43 | 14.5 | [C₃H₇]⁺ |
Fragmentation Pathway Analysis
The fragmentation of the this compound molecular ion (m/z 98) is dominated by cleavages that lead to the formation of stable carbocations. The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). Another prominent peak at m/z 57 is attributed to the tert-butyl cation ([C₄H₉]⁺), which is also very stable. The peak at m/z 83 results from the loss of a methyl radical.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol
The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a volatile organic compound like this compound. This protocol is based on standard procedures for gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
2. Instrument and GC Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
-
Solvent Delay: 3 minutes.
4. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and subtract the background spectrum.
-
Analyze the resulting mass spectrum and compare it to a reference library (e.g., NIST).
The experimental workflow is depicted in the following diagram.
Caption: Workflow for obtaining the EI mass spectrum of a volatile compound.
Conclusion
The electron ionization mass spectrum of this compound provides a distinct fragmentation pattern that is valuable for its identification and structural elucidation. The formation of stable carbocations, particularly the allyl and tert-butyl cations, governs the fragmentation process. By following a standardized experimental protocol, reproducible and high-quality mass spectra can be obtained, facilitating reliable compound identification in various scientific and industrial applications.
References
Methodological & Application
Laboratory Scale Synthesis of 2,3,3-Trimethyl-1-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,3,3-trimethyl-1-butene, also known as triptene. The primary method detailed is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-butanol (B1595699). An alternative synthesis route for the precursor alcohol via a Grignard reaction is also presented. This guide includes comprehensive experimental procedures, characterization data, and visual workflows to ensure reproducible and efficient synthesis for research and development applications.
Introduction
This compound is a highly branched alkene of interest in various fields of chemical research, including as a starting material in organic synthesis and for the study of reaction mechanisms. Its synthesis is a common example of elimination reactions in educational and research settings. The most prevalent laboratory-scale preparation involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3,3-trimethyl-2-butanol. This reaction typically proceeds via an E1 mechanism.
Synthesis Pathway Overview
The primary synthesis route involves two main stages: the formation of the precursor tertiary alcohol followed by its dehydration to the target alkene.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-butanol
This protocol details the elimination reaction to form the target alkene.
Materials:
-
2,3,3-Trimethyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH) pellets
-
Ice
-
Distilled water
-
Acetone (for cleaning)
Equipment:
-
Round-bottom flasks (50 mL and 25 mL)
-
Fractional distillation apparatus (Vigreux column, condenser, distillation head, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
-
Gas chromatograph (for purity analysis)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place approximately 15 mL of 2,3,3-trimethyl-2-butanol. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly add 5 mL of 9 M sulfuric acid to the cooled alcohol with gentle swirling.[1] The addition should be done carefully to control the exothermic reaction.
-
Distillation: Add a few boiling chips to the flask and assemble a fractional distillation apparatus. Use a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath to minimize the evaporation of the volatile product.[1]
-
Heating: Gently heat the reaction mixture using a heating mantle. The product, this compound, will begin to distill.
-
Collection: Collect the distillate until about half to two-thirds of the initial volume in the reaction flask has been distilled, or until the temperature at the distillation head begins to rise sharply.[1]
-
Purification: Transfer the collected distillate to a clean flask. Add approximately 1 gram of anhydrous sodium sulfate to remove any residual water and a few pellets of sodium hydroxide to neutralize any acidic impurities.[1] Swirl the flask to ensure mixing.
-
Final Distillation: Perform a simple distillation of the dried product. Collect the fraction that boils in the range of 78-80 °C.[2][3]
-
Characterization: Determine the yield of the purified product. Characterize the product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 2,3,3-Trimethyl-2-butanol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
tert-Butyl chloride
-
Acetone
-
Iodine crystal (optional, as an initiator)
-
Aqueous solution of Hydrochloric Acid (HCl) or Ammonium (B1175870) Chloride (NH₄Cl)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Mechanical stirrer
-
Drying tube (filled with CaCl₂)
-
Ice bath
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.
-
Addition of Alkyl Halide: A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the separatory funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. The reaction mixture should be stirred continuously.
-
Reaction with Acetone: Once the Grignard reagent has formed (the magnesium has mostly dissolved), the solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise with continuous stirring.
-
Hydrolysis: After the addition of acetone is complete, the reaction mixture is carefully quenched by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride, or a dilute strong acid like hydrochloric acid, while cooling in an ice bath.[4] This step hydrolyzes the magnesium alkoxide to form the tertiary alcohol.
-
Workup: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then dried over anhydrous sodium sulfate.
-
Purification: The diethyl ether is removed by distillation, and the resulting crude 2,3,3-trimethyl-2-butanol can be purified by distillation or recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₇H₁₄ | [5] |
| Molecular Weight | 98.19 g/mol | [2][5] |
| Boiling Point | 78-80 °C | [2][3] |
| Density | 0.705 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.402 | [2] |
| 2,3,3-Trimethyl-2-butanol | ||
| Molecular Formula | C₇H₁₆O | |
| Molecular Weight | 116.20 g/mol | |
| Purity (Typical) | >98% | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| 1H NMR | δ (ppm): ~4.6 (s, 2H, =CH₂), ~1.7 (s, 3H, -C(CH₃)=), ~1.0 (s, 9H, -C(CH₃)₃) | [6] |
| 13C NMR | δ (ppm): ~155.8 (=C<), ~106.5 (=CH₂), ~37.9 (-C(CH₃)₃), ~29.1 (-C(CH₃)₃), ~25.2 (-C(CH₃)=) | |
| IR (cm-1) | ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1640 (C=C stretch), ~890 (out-of-plane bend for =CH₂) | [5] |
| Mass Spec (m/z) | 98 (M+), 83, 57, 41 | [7] |
Visualizations
Reaction Mechanism: Acid-Catalyzed Dehydration
The dehydration of 2,3,3-trimethyl-2-butanol proceeds through an E1 elimination mechanism.
Caption: E1 mechanism for the dehydration of 2,3,3-trimethyl-2-butanol.
Experimental Workflow: Dehydration Protocol
A visual representation of the key steps in the dehydration synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. 2,3,3-トリメチル-1-ブテン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 594-56-9 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(594-56-9) 1H NMR [m.chemicalbook.com]
- 7. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
Application Notes and Protocols: 2,3,3-Trimethyl-1-butene in Industrial Contexts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current and potential industrial applications of 2,3,3-trimethyl-1-butene, a highly branched C7 olefin. While direct, large-scale industrial consumption of this compound is not widely documented, its properties suggest significant potential in several areas, primarily related to fuel production and specialized chemical synthesis.
Application 1: High-Octane Fuel Component and Precursor to Triptane
This compound, also known as triptene, possesses a high octane (B31449) rating, making it a valuable component for gasoline blending to improve anti-knock characteristics. Its saturated counterpart, 2,2,3-trimethylbutane (B165475) (triptane), is a well-known fuel additive with an even higher octane rating. Therefore, the primary industrial application of this compound is intrinsically linked to its use as a precursor in triptane production via hydrogenation.
Data Presentation: Octane Ratings
The following table summarizes the octane numbers for this compound, showcasing its potential as a high-performance fuel component.
| Compound Name | CAS Number | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | 594-56-9 | 105.3 | 90.5 |
| 2,2,3-Trimethylbutane (Triptane) | 464-06-2 | 112-113 | 101 |
Experimental Protocol: Hydrogenation of this compound to Triptane
This protocol describes a general procedure for the catalytic hydrogenation of this compound to produce 2,2,3-trimethylbutane (triptane).
Materials:
-
This compound (98+% purity)
-
Palladium on carbon (Pd/C, 5 wt%) or Nickel-diatomaceous earth catalyst
-
High-pressure autoclave reactor
-
Solvent (e.g., n-pentane or ethanol)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Charging the Reactor:
-
Add the catalyst (e.g., 5% Pd/C) to the reactor. The catalyst loading is typically between 1-5% by weight relative to the substrate.
-
Introduce the solvent into the reactor.
-
Add this compound to the solvent-catalyst mixture.
-
-
Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 atmospheres).
-
Begin agitation and heat the reactor to the target temperature (e.g., 150°C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. Maintain a constant hydrogen pressure by feeding more gas as it is consumed.
-
-
Reaction Completion and Cooldown: Once the hydrogen uptake ceases, the reaction is considered complete. Stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen from the reactor. Filter the reaction mixture to remove the catalyst. The filtrate contains the product, triptane, dissolved in the solvent.
-
Purification: The solvent can be removed by distillation to yield the final product, 2,2,3-trimethylbutane. The purity of the product can be verified using gas chromatography (GC).
A patent from 1944 describes a process where a methoxyheptene is hydrogenated to a mixture containing triptane using a nickel-diatomaceous earth catalyst at 150°C and 100 atmospheres of pressure.[1]
References
Application Notes and Protocols for 2,3,3-Trimethyl-1-butene in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-butene, a highly branched alpha-olefin, presents unique characteristics in the context of polymerization reactions. Its sterically hindered nature significantly influences its reactivity, making it a challenging monomer for traditional high-molecular-weight polymer synthesis. However, this same structural feature opens possibilities for its use in specialized applications such as oligomerization, as a comonomer to modify polymer properties, and potentially as a chain transfer agent. These application notes provide an overview of the potential uses of this compound in polymerization, along with generalized experimental protocols based on analogous systems due to the limited availability of direct experimental data for this specific monomer.
Application Notes
Cationic Polymerization
This compound is a strong candidate for cationic polymerization due to the electron-donating nature of the alkyl groups, which can stabilize the resulting tertiary carbocation intermediate. However, the significant steric hindrance around the double bond is expected to impede the approach of the monomer to the growing polymer chain, leading to low polymerization rates and favoring the formation of low molecular weight oligomers or dimers.
Key Considerations:
-
Initiator Systems: Strong Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) in conjunction with a protic co-initiator (e.g., water, alcohol) are typically employed to initiate cationic polymerization.
-
Reaction Temperature: Low temperatures (-100 to -40 °C) are generally required to suppress chain transfer and termination reactions, thereby increasing the molecular weight of the product.
-
Solvent: A polar solvent, such as methylene (B1212753) chloride, is often used to facilitate the separation of the ion pair of the growing chain end, which can lead to a more controlled polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the polymerization of alpha-olefins.[1] However, the steric bulk of this compound is likely to present a significant challenge for insertion into the growing polymer chain at the transition metal center. This can result in very low to no polymerization activity for homopolymerization.
Potential as a Comonomer:
While homopolymerization may be difficult, this compound could be incorporated as a comonomer with less sterically hindered olefins, such as ethylene (B1197577) or propylene. In this role, it would introduce bulky side groups into the polymer backbone, which could modify the physical properties of the resulting copolymer, such as:
-
Decreased crystallinity
-
Lower melting point
-
Increased solubility
-
Improved impact strength
Potential as a Chain Transfer Agent
Experimental Protocols (Hypothetical, based on analogous systems)
Disclaimer: The following protocols are generalized and based on the polymerization of structurally similar, sterically hindered alkenes. Optimization will be necessary for any specific application of this compound.
Protocol 1: Cationic Oligomerization of this compound
Objective: To synthesize low molecular weight oligomers of this compound.
Materials:
-
This compound (freshly distilled)
-
Lewis Acid Initiator (e.g., Aluminum trichloride, AlCl₃)
-
Co-initiator (e.g., deionized water)
-
Anhydrous polar solvent (e.g., Methylene chloride, CH₂Cl₂)
-
Quenching agent (e.g., Methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, etc.)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Solvent and Monomer Addition: Under a positive pressure of inert gas, add anhydrous methylene chloride to the flask via cannula transfer. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the freshly distilled this compound to the cooled solvent.
-
Initiator Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a stock solution of the Lewis acid initiator (e.g., AlCl₃ in methylene chloride).
-
Initiation: Slowly add a controlled amount of the co-initiator (e.g., water) to the monomer solution. Following this, add the Lewis acid initiator solution dropwise to the reaction mixture via a syringe.
-
Polymerization: Maintain the reaction at the set temperature and stir for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress if possible (e.g., by taking aliquots for GC analysis).
-
Termination: Quench the reaction by adding an excess of pre-chilled methanol (B129727) to the flask.
-
Product Isolation: Allow the mixture to warm to room temperature. Wash the organic layer with deionized water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Characterization: Analyze the resulting oligomeric product by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR spectroscopy for structural characterization.
Protocol 2: Ziegler-Natta Copolymerization of Ethylene and this compound
Objective: To synthesize a copolymer of ethylene and this compound.
Materials:
-
Ethylene gas (polymerization grade)
-
This compound (freshly distilled)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum (B1256330), Al(C₂H₅)₃)
-
Anhydrous non-polar solvent (e.g., Heptane)
-
Methanol for quenching
-
Pressurized polymerization reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a high-pressure polymerization reactor with inert gas.
-
Solvent and Cocatalyst Addition: Introduce the anhydrous heptane (B126788) into the reactor. Add the triethylaluminum cocatalyst to the solvent.
-
Catalyst Introduction: Introduce the solid Ziegler-Natta catalyst component into the reactor.
-
Monomer Feed: Pressurize the reactor with ethylene to the desired partial pressure. Introduce a measured amount of liquid this compound into the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) and maintain constant pressure by continuously feeding ethylene. Stir the reaction mixture vigorously.
-
Termination: After the desired reaction time, stop the ethylene feed and vent the reactor. Quench the reaction by adding methanol.
-
Polymer Isolation: Precipitate the copolymer by adding the reaction mixture to a large volume of acidified methanol. Filter the polymer, wash it with methanol, and dry it in a vacuum oven.
-
Characterization: Characterize the copolymer for its composition (e.g., using ¹³C NMR), molecular weight (GPC), and thermal properties (DSC).
Data Presentation
Due to the lack of specific quantitative data for the polymerization of this compound, the following tables summarize general expectations based on the behavior of other highly branched α-olefins.
Table 1: Expected Outcome of Homopolymerization Attempts of this compound
| Polymerization Type | Expected Product | Typical Molecular Weight (Mn) | Key Challenges |
| Cationic | Oligomers/Dimers | < 1,000 g/mol | Steric hindrance leading to low propagation rates and dominant chain transfer/termination. |
| Ziegler-Natta | Very low to no polymer | - | Severe steric hindrance preventing monomer insertion at the catalytic site. |
| Radical | Low molecular weight oligomers | < 1,000 g/mol | Steric hindrance and potential for chain transfer. |
Table 2: Potential Effects of Incorporating this compound as a Comonomer
| Property | Expected Change with Incorporation | Rationale |
| Crystallinity | Decrease | Bulky side groups disrupt chain packing. |
| Density | Decrease | Less efficient chain packing. |
| Melting Temperature (Tm) | Decrease | Disruption of crystalline domains. |
| Glass Transition Temp. (Tg) | Increase | Reduced chain mobility due to bulky side groups. |
| Mechanical Strength | Decrease | Lower crystallinity. |
| Solubility | Increase | Disruption of intermolecular forces. |
Visualizations
Caption: Workflow for the cationic oligomerization of this compound.
Caption: Logical relationship in Ziegler-Natta copolymerization.
Caption: Proposed mechanism of chain transfer involving this compound.
References
Application Notes and Protocols: 2,3,3-Trimethyl-1-butene for Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-butene, also known as triptene, is a highly branched α-olefin with the chemical formula C₇H₁₄.[1][2][3][4] Its unique structure, featuring a quaternary carbon atom adjacent to a vinyl group, presents both challenges and opportunities for its use as a monomer in the synthesis of specialty polymers. The steric hindrance imposed by the tert-butyl group is expected to impart distinctive properties to the resulting polymers, such as high thermal stability, amorphous nature, and tailored solubility. These characteristics are of significant interest in the development of advanced materials for applications ranging from specialized membranes and coatings to matrices for controlled drug delivery.
This document provides detailed application notes and theoretical protocols for the polymerization of this compound via cationic and Ziegler-Natta catalysis. The information is intended to serve as a foundational guide for researchers exploring the potential of this unique monomer.
Monomer Properties
A thorough understanding of the monomer's physical and chemical properties is crucial for designing polymerization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 594-56-9 | [3][4][5][6] |
| Molecular Formula | C₇H₁₄ | [1][3][4] |
| Molecular Weight | 98.19 g/mol | [1][4][5] |
| Boiling Point | 78-80 °C | [5][6] |
| Density | 0.705 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.402 | [5] |
| Flash Point | -17 °C (closed cup) | [5] |
| Autoignition Temperature | 707 °F | [5] |
| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][5] |
Polymerization Strategies and Expected Polymer Properties
Due to the steric hindrance of the tert-butyl group, the polymerization of this compound is anticipated to be challenging. The choice of polymerization technique will significantly influence the polymer's structure and properties.
Cationic Polymerization
Cationic polymerization is a viable method for olefins that can form stable carbocations.[6] The polymerization of this compound is expected to proceed through a tertiary carbocation intermediate. However, a significant challenge in the cationic polymerization of branched alkenes is the potential for carbocation rearrangements, which can lead to a mixture of repeating units in the final polymer.[7] For instance, the cationic polymerization of 3-methyl-1-butene (B165623) is known to produce a random copolymer due to hydride shifts. A similar rearrangement can be anticipated for this compound.
Expected Properties of Cationic Poly(this compound):
-
Structure: Likely to be a copolymer of rearranged monomer units.
-
Molecular Weight: Potentially low to moderate, as chain transfer and termination reactions are common in cationic polymerization.
-
Tacticity: Atactic, leading to an amorphous solid.
-
Solubility: Expected to be soluble in a range of nonpolar and moderately polar organic solvents.
-
Thermal Properties: The bulky side groups may restrict chain mobility, leading to a relatively high glass transition temperature (Tg).
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the stereospecific polymerization of α-olefins.[1] These catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can produce polymers with controlled tacticity (isotactic or syndiotactic).[1][8] The steric bulk of this compound will likely pose a significant challenge for insertion into the growing polymer chain at the catalyst's active site. This may result in a low polymerization rate and potentially low molecular weight polymers. However, if polymerization is successful, this method offers the potential for creating stereoregular polymers with unique properties.
Expected Properties of Ziegler-Natta Poly(this compound):
-
Structure: Potentially stereoregular (isotactic or syndiotactic), depending on the catalyst system.
-
Molecular Weight: Likely to be low to moderate due to steric hindrance.
-
Tacticity: If stereoregular, the polymer may exhibit some degree of crystallinity.
-
Solubility: May have lower solubility than the atactic version, particularly if crystalline.
-
Thermal Properties: A stereoregular structure could lead to a crystalline melting point (Tm) in addition to a Tg.
Potential Applications
The unique properties anticipated for poly(this compound) suggest several high-value applications:
-
Gas Separation Membranes: The bulky side groups could create a high free volume, making the polymer suitable for gas separation membranes with high permeability.
-
Specialty Coatings: Its expected chemical inertness and thermal stability could be beneficial for protective coatings in harsh environments.
-
Dielectric Materials: The nonpolar nature of the polymer suggests potential use as a low-dielectric constant material in microelectronics.
-
Drug Delivery Matrices: The amorphous nature and potential for controlled solubility could be exploited in the formulation of amorphous solid dispersions for poorly soluble drugs, enhancing their bioavailability.
Experimental Protocols (Theoretical)
Disclaimer: The following protocols are theoretical and based on general principles of polymerization. Experimental validation and optimization are required. All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization and to characterize its basic properties.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (anhydrous)
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Purge the system with dry nitrogen for 30 minutes.
-
Using a syringe, transfer 20 mL of anhydrous dichloromethane to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject 5.0 g (50.9 mmol) of freshly distilled this compound into the flask.
-
In a separate, dry vial, prepare the initiator solution by dissolving 0.1 mL of BF₃·OEt₂ in 5 mL of anhydrous dichloromethane.
-
Slowly add the initiator solution dropwise to the stirred monomer solution over 10 minutes.
-
Allow the reaction to proceed at -78 °C for 2 hours.
-
Quench the polymerization by adding 5 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirred methanol.
-
Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Chemical Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to assess for rearranged structures.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Ziegler-Natta Polymerization of this compound
Objective: To attempt the synthesis of stereoregular poly(this compound) using a Ziegler-Natta catalyst.
Materials:
-
This compound (polymerization grade, purified)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃) in hexane
-
Anhydrous heptane
-
Methanol (acidified with HCl)
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
All manipulations should be performed under a strict inert atmosphere (nitrogen or argon).
-
In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, add 100 mL of anhydrous heptane.
-
Heat the solvent to 70 °C.
-
Carefully add 0.5 mmol of TiCl₄ to the reactor.
-
Slowly add 1.5 mmol of triethylaluminum solution to the reactor. A colored precipitate (the catalyst) should form.
-
Age the catalyst at 70 °C for 30 minutes.
-
Add 10.0 g (101.8 mmol) of purified this compound to the reactor.
-
Maintain the reaction at 70 °C for 24 hours.
-
Terminate the polymerization by slowly adding 20 mL of acidified methanol.
-
Filter the polymer and wash extensively with methanol to remove catalyst residues.
-
Dry the polymer under vacuum at 80 °C to a constant weight.
Characterization:
-
Catalyst Activity: Calculated from the yield of polymer.
-
Molecular Weight and Polydispersity: High-temperature GPC.
-
Tacticity: ¹³C NMR spectroscopy.
-
Crystallinity: DSC and X-ray Diffraction (XRD).
Conclusion
This compound is a monomer with the potential to yield specialty polymers with unique properties stemming from its highly branched structure. While its polymerization presents challenges due to steric hindrance, both cationic and Ziegler-Natta polymerization routes are plausible synthetic strategies. The resulting polymers are expected to be amorphous or of low crystallinity, with high thermal stability and good solubility in organic solvents. These characteristics make them promising candidates for a variety of advanced applications. The provided theoretical protocols offer a starting point for the experimental exploration of this intriguing monomer.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. scienomics.com [scienomics.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. kuvempu.ac.in [kuvempu.ac.in]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved When 3-methyl-1-butene is treated with a catalytic | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Electrophilic Addition Reactions of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-butene is a tetrasubstituted alkene that serves as an excellent substrate for studying the principles of electrophilic addition reactions. Its unique structure, featuring a quaternary carbon adjacent to the double bond, provides a classic example of carbocation rearrangement, specifically a 1,2-methyl shift. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for synthetic chemists in academia and the pharmaceutical industry for the targeted synthesis of complex molecules. These reactions are fundamental in the construction of substituted alkanes, which are common motifs in drug candidates and other functional materials.
This document provides detailed application notes and experimental protocols for several key electrophilic addition reactions of this compound.
Key Electrophilic Addition Reactions
The electron-rich π-bond of this compound is susceptible to attack by various electrophiles. The outcome of these reactions is dictated by the reaction conditions and the nature of the electrophile, particularly whether the reaction proceeds through a carbocation intermediate.
Hydrohalogenation (Addition of H-X)
Hydrohalogenation of this compound with hydrogen halides (e.g., HCl, HBr) is a classic example of a reaction that proceeds through a carbocation intermediate and is therefore prone to rearrangement.[1][2] The initial protonation of the double bond can, in principle, form a secondary carbocation. However, a rapid 1,2-methyl shift occurs to form a more stable tertiary carbocation, which then reacts with the halide ion. This results in the formation of a rearranged product as the major isomer. For instance, the reaction of the isomeric 3,3-dimethyl-1-butene (B1661986) with HCl yields a mixture of the unrearranged and rearranged products.[3]
Reaction Pathway:
Caption: Hydrohalogenation of this compound.
Quantitative Data:
| Reactant | Reagent | Product(s) | Product Ratio (Unrearranged:Rearranged) | Reference |
| 3,3-dimethyl-1-butene | HCl | 3-chloro-2,2-dimethylbutane & 2-chloro-2,3-dimethylbutane | 1:1 | [3] |
Experimental Protocol: Hydrobromination of this compound
-
Materials: this compound, 33% HBr in acetic acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (1.1 equivalents) dropwise via a dropping funnel over 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate the major rearranged product, 2-bromo-2,3-dimethylbutane.
-
Acid-Catalyzed Hydration
Similar to hydrohalogenation, the acid-catalyzed hydration of this compound proceeds through a carbocation intermediate and is therefore subject to rearrangement.[4][5][6] The initial protonation of the alkene by a strong acid catalyst (e.g., H₂SO₄) in the presence of water leads to the formation of a secondary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. Subsequent nucleophilic attack by water on the tertiary carbocation, followed by deprotonation, yields the rearranged alcohol as the major product.[4]
Reaction Pathway:
Caption: Acid-Catalyzed Hydration of this compound.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
-
Materials: this compound, 50% aqueous sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, distillation apparatus.
-
Procedure:
-
To a 250 mL round-bottom flask, add 100 mL of 50% aqueous sulfuric acid and cool the mixture in an ice bath.
-
Slowly add this compound (1 equivalent) to the cold acid with vigorous stirring.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture at 50-60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the upper organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting alcohol, 2,3-dimethyl-2-butanol, by fractional distillation.
-
Oxymercuration-Demercuration
Oxymercuration-demercuration is a milder method for the hydration of alkenes that proceeds without carbocation rearrangement.[7][8][9] The reaction involves the addition of mercuric acetate (B1210297) [Hg(OAc)₂] to the alkene in the presence of water, forming a mercurinium ion intermediate.[8][9] Water then attacks the more substituted carbon of this intermediate in a regioselective manner (Markovnikov's rule). Subsequent reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄) replaces the mercury-containing group with a hydrogen atom to yield the unrearranged alcohol.[7][8]
Reaction Pathway:
Caption: Oxymercuration-Demercuration of this compound.
Experimental Protocol: Oxymercuration-Demercuration of this compound
-
Materials: this compound, mercuric acetate, tetrahydrofuran (B95107) (THF), water, 3 M sodium hydroxide (B78521) solution, 0.5 M sodium borohydride in 3 M sodium hydroxide, round-bottom flask, magnetic stirrer.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve mercuric acetate (1.1 equivalents) in a mixture of 50 mL of water and 50 mL of THF.
-
Add this compound (1 equivalent) to the stirred solution at room temperature. Stir the mixture for 30 minutes.
-
Cool the flask in an ice bath and add 50 mL of 3 M sodium hydroxide solution.
-
Slowly add a solution of 0.5 M sodium borohydride in 3 M sodium hydroxide (1.2 equivalents) to the reaction mixture. A black precipitate of mercury metal will form.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the organic layer. The mercury can be filtered off through a Celite pad.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2,3,3-trimethyl-2-butanol. Purify by distillation if necessary.
-
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond of an alkene.[10][11] This reaction is stereospecific, leading to syn-addition of the hydrogen and hydroxyl group. Importantly, it proceeds without carbocation rearrangement.[11] The first step involves the addition of borane (B79455) (BH₃), typically as a complex with THF, to the alkene. The boron atom adds to the less sterically hindered carbon of the double bond. In the second step, the resulting organoborane is oxidized with hydrogen peroxide in a basic solution to yield the alcohol.
Reaction Pathway:
Caption: Hydroboration-Oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Materials: this compound, 1 M borane-tetrahydrofuran (B86392) complex solution, 3 M sodium hydroxide solution, 30% hydrogen peroxide solution, tetrahydrofuran (THF, anhydrous), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Procedure:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, place a solution of this compound (1 equivalent) in anhydrous THF.
-
Cool the flask in an ice bath and slowly add 1 M borane-THF solution (0.4 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the flask again in an ice bath and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 30 °C.
-
After the addition of peroxide is complete, stir the mixture at room temperature for 1 hour.
-
Add water and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2,3,3-trimethyl-1-butanol. Purify by distillation.
-
Halogenation (Addition of X₂)
The addition of halogens (e.g., Br₂, Cl₂) to this compound proceeds through a cyclic halonium ion intermediate, which prevents carbocation formation and subsequent rearrangement. The reaction results in the anti-addition of the two halogen atoms across the double bond.
Reaction Pathway:
Caption: Bromination of this compound.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, bromine, dichloromethane (B109758) (CH₂Cl₂), 10% aqueous sodium thiosulfate (B1220275) solution, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The reddish-brown color of bromine should disappear as it reacts.
-
Once the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
If any unreacted bromine remains, add 10% aqueous sodium thiosulfate solution dropwise until the color disappears.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-2,3,3-trimethylbutane.
-
Summary of Reactions and Products
| Reaction | Reagents | Intermediate | Rearrangement? | Major Product | Regioselectivity | Stereoselectivity |
| Hydrohalogenation | H-X | Carbocation | Yes | 2-Halo-2,3-dimethylbutane | Markovnikov (rearranged) | N/A |
| Acid-Catalyzed Hydration | H₂O, H⁺ | Carbocation | Yes | 2,3-Dimethyl-2-butanol | Markovnikov (rearranged) | N/A |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium ion | No | 2,3,3-Trimethyl-2-butanol | Markovnikov | Anti-addition |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Organoborane | No | 2,3,3-Trimethyl-1-butanol | Anti-Markovnikov | Syn-addition |
| Halogenation | X₂ | Halonium ion | No | 1,2-Dihalo-2,3,3-trimethylbutane | N/A | Anti-addition |
Applications in Drug Development
The selective functionalization of alkenes is a cornerstone of medicinal chemistry. The ability to control the regioselectivity and stereoselectivity of addition reactions to complex alkenes is critical for the synthesis of drug candidates with specific three-dimensional structures required for biological activity.
-
Access to Diverse Scaffolds: The different outcomes of the reactions described above (rearranged vs. unrearranged, Markovnikov vs. anti-Markovnikov products) provide access to a variety of substituted alkane scaffolds from a single starting material.
-
Introduction of Key Functional Groups: These reactions allow for the introduction of hydroxyl and halide functional groups, which can be further manipulated to build more complex molecular architectures. For example, an alcohol can be oxidized to a ketone or an aldehyde, or converted to a leaving group for nucleophilic substitution reactions. A halide can participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
Understanding Reaction Mechanisms: The predictable rearrangement of substrates like this compound serves as a valuable tool for probing reaction mechanisms and understanding the factors that govern carbocation stability and reactivity. This knowledge is essential for designing novel synthetic routes and predicting the outcomes of reactions with more complex molecules.
By mastering the principles and protocols outlined in this document, researchers can effectively utilize the electrophilic addition reactions of this compound and related alkenes as powerful tools in their synthetic endeavors.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. readchemistry.com [readchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2,3,3-Trimethyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis. This process involves the addition of hydrogen across a carbon-carbon double bond, resulting in a saturated alkane. The reaction is of significant industrial importance, including in the food industry for the production of margarine and in the petrochemical industry for the synthesis of high-octane fuels. The hydrogenation of 2,3,3-trimethyl-1-butene is a specific example of this reaction, yielding the highly branched alkane 2,2,3-trimethylbutane (B165475), also known as triptane. Triptane is a valuable compound due to its excellent anti-knock properties and high octane (B31449) rating, making it a desirable component in aviation gasoline.
This document provides detailed protocols and application notes for the catalytic hydrogenation of this compound, drawing upon established methodologies for alkene hydrogenation.
Reaction Scheme
The overall reaction for the catalytic hydrogenation of this compound is as follows:
This compound + H₂ → 2,2,3-Trimethylbutane
This reaction is typically carried out in the presence of a heterogeneous metal catalyst.
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. Several catalysts are effective for the hydrogenation of alkenes, with the most common being platinum, palladium, and nickel-based catalysts.[1][2][3][4]
Table 1: Common Catalysts for Alkene Hydrogenation
| Catalyst | Support | Typical Reaction Conditions | Notes |
| Palladium on Carbon (Pd/C) | Activated Carbon | Low pressure H₂, Room Temperature | Highly active and commonly used for general-purpose hydrogenations.[3] |
| Platinum(IV) Oxide (PtO₂) | None (used as is) | Low to medium pressure H₂, Room Temperature | Known as Adams' catalyst; often used for more sterically hindered alkenes.[3] |
| Raney Nickel (Raney® Ni) | Aluminum-Nickel Alloy | Medium to high pressure H₂, Elevated Temperature | A cost-effective and highly active catalyst, though it may require higher pressures and temperatures.[1] |
| Nickel on Diatomaceous Earth | Diatomaceous Earth | High pressure H₂, Elevated Temperature | Has been used for the hydrogenation of structurally similar compounds.[5] |
For the hydrogenation of a sterically hindered alkene such as this compound, a highly active catalyst may be required. While specific literature on the hydrogenation of this exact substrate is sparse, a protocol can be adapted from similar transformations. A patent describing the synthesis of triptane from a related methoxyheptene derivative provides a useful reference point for reaction conditions.[5]
Table 2: Representative Reaction Parameters for Hydrogenation
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) |
| Substrate | This compound | This compound |
| Catalyst | 10% Pd/C | Raney® Nickel |
| Catalyst Loading | 1-5 mol% | 5-10 wt% |
| Solvent | Ethanol (B145695), Ethyl Acetate | Isopropyl Alcohol |
| Hydrogen Pressure | 1-10 atm | 50-100 atm |
| Temperature | 25-50 °C | 100-150 °C |
| Reaction Time | 2-12 hours | 6-24 hours |
Experimental Protocols
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (Mild Conditions)
This protocol outlines a general procedure for the hydrogenation of this compound using a standard palladium on carbon catalyst under relatively mild conditions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Setup: Place a magnetic stir bar in a suitable high-pressure reaction vessel. Add this compound (e.g., 10.0 g, 102 mmol) and ethanol (100 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag or under a stream of nitrogen), carefully add 10% Pd/C (e.g., 1 mol%, 1.08 g). Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
System Purge: Securely seal the reaction vessel. Purge the system with an inert gas (nitrogen or argon) three times to remove any oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 5 atm).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 40 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product, 2,2,3-trimethylbutane. The product can be further purified by distillation if necessary.
Protocol 2: Raney® Nickel Catalyzed Hydrogenation (Forcing Conditions)
This protocol is adapted from conditions used for the hydrogenation of similar branched alkenes and may be suitable if milder conditions are ineffective.[5]
Materials:
-
This compound
-
Raney® Nickel (active, in slurry)
-
Isopropyl Alcohol
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a high-pressure autoclave equipped with a mechanical stirrer, add this compound (e.g., 50.0 g, 0.51 mol) and isopropyl alcohol (250 mL).
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (e.g., 5 wt%, 2.5 g) to the reaction vessel. Caution: Raney® Nickel is pyrophoric and should be handled with care under a solvent or inert atmosphere.
-
System Purge: Seal the autoclave and purge the system with nitrogen gas at least three times.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 100 atmospheres.
-
Reaction: Begin stirring and heat the autoclave to 120 °C. Maintain these conditions and monitor the pressure. A drop in pressure indicates hydrogen consumption. The reaction may take 6-18 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Product Isolation: Remove the solvent by distillation. The resulting crude 2,2,3-trimethylbutane can be purified by fractional distillation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for catalytic hydrogenation.
Logical Relationship of Key Parameters
The following diagram shows the relationship between key experimental parameters and the desired outcomes of the reaction.
References
Application Notes and Protocols: Oxidation of 2,3,3-Trimethyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the primary oxidation reactions of 2,3,3-trimethyl-1-butene, a sterically hindered alkene. Key transformations, including oxidative cleavage, dihydroxylation, and epoxidation, are discussed. For each reaction type, detailed experimental protocols are provided, along with a summary of expected products. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, aiding in the conceptual understanding and practical application of these synthetic methods.
Introduction
This compound (also known as triptene) is a branched alkene whose reactivity is significantly influenced by the sterically demanding tert-butyl group adjacent to the double bond. Understanding its oxidation chemistry is crucial for predicting reaction outcomes and designing synthetic pathways. The double bond in this compound can undergo several classes of oxidation reactions, leading to a variety of functionalized products, including ketones, aldehydes, diols, and epoxides. This note details the protocols for the most common and synthetically useful oxidation reactions of this substrate.
Overview of Oxidation Reactions and Products
The oxidation of this compound can be broadly categorized into three main types:
-
Oxidative Cleavage: The carbon-carbon double bond is completely broken, yielding two smaller carbonyl-containing fragments.
-
Dihydroxylation: The pi bond is broken, and two hydroxyl (-OH) groups are added across the former double bond to form a vicinal diol.
-
Epoxidation: The pi bond is converted into a three-membered cyclic ether known as an epoxide.
The specific products obtained depend critically on the reagents and conditions employed, as summarized in the table below.
Data Presentation: Summary of Oxidation Reactions
| Reaction Type | Reagent(s) | Primary Product(s) | Byproduct(s) |
| Oxidative Cleavage | 1. Ozone (O₃), -78°C 2. Dimethyl Sulfide (B99878) (Me₂S) | 3,3-Dimethyl-2-butanone (Pinacolone) & Methanal (Formaldehyde) | Dimethyl sulfoxide (B87167) (DMSO) |
| Oxidative Cleavage | Potassium Permanganate (KMnO₄), hot, acidic/neutral | 3,3-Dimethyl-2-butanone (Pinacolone) & Carbon Dioxide (CO₂) | Manganese Dioxide (MnO₂), Water |
| Syn-Dihydroxylation | 1. Osmium Tetroxide (OsO₄, catalytic) 2. N-Methylmorpholine N-oxide (NMO) | 2,3,3-Trimethylbutane-1,2-diol (B8427506) | N-Methylmorpholine |
| Syn-Dihydroxylation | Potassium Permanganate (KMnO₄), cold, dilute, basic | 2,3,3-Trimethylbutane-1,2-diol | Manganese Dioxide (MnO₂) |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-methyl-2-(tert-butyl)oxirane | meta-Chlorobenzoic acid |
Visualized Reaction Pathways
The choice of oxidizing agent dictates the transformation of this compound, leading to distinct product classes. The following diagram illustrates these divergent synthetic routes.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on laboratory conditions and scale.
Protocol 1: Oxidative Cleavage via Ozonolysis
This protocol describes the cleavage of the alkene to yield a ketone and an aldehyde using ozone followed by a reductive workup.[1][2][3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Nitrogen or Argon gas source
-
Dimethyl sulfide (Me₂S)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone (B3395972) bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a gas dispersion tube and a gas outlet bubbler, dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous DCM and MeOH.
-
Ozonolysis: Cool the flask to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, switch the gas inlet from the ozone generator to a nitrogen or argon source and bubble the inert gas through the solution for 10-15 minutes to remove all excess ozone.
-
Reduction: While maintaining the cold temperature, add dimethyl sulfide (1.5 eq) dropwise via syringe. The reaction is exothermic.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for at least 2 hours or until the reaction is complete (monitor by TLC).
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product mixture (pinacolone and formaldehyde) can be separated and purified. Pinacolone may be purified by distillation. Formaldehyde is volatile and typically handled as a solution.
Protocol 2: Syn-Dihydroxylation using Catalytic Osmium Tetroxide
This method, known as the Upjohn dihydroxylation, uses a catalytic amount of toxic OsO₄ with a stoichiometric co-oxidant (NMO).[4][5][6]
Materials:
-
This compound
-
Acetone
-
Water
-
Osmium tetroxide (OsO₄), 2.5% solution in t-butanol
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 10:1 mixture of acetone and water, add NMO solution (1.2 eq).
-
Catalyst Addition: Add the OsO₄ solution (0.02 eq) dropwise to the stirring reaction mixture at room temperature. The solution will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours or until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Add saturated aqueous Na₂SO₃ solution and stir vigorously for 30 minutes to quench the reaction and reduce the osmate ester.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2,3,3-trimethylbutane-1,2-diol can be purified by flash column chromatography or recrystallization.
Protocol 3: Epoxidation with m-CPBA
This protocol uses a peroxyacid to deliver an oxygen atom across the double bond in a single, concerted step.[7][8]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours, monitor by TLC). A white precipitate of meta-chlorobenzoic acid will form.
-
Workup: Filter the reaction mixture to remove the precipitated acid. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic solution sequentially with saturated NaHCO₃ solution (to remove remaining acid) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (the epoxide product may be volatile).
-
Purification: The crude 2-methyl-2-(tert-butyl)oxirane can be purified by distillation if necessary.
Experimental Workflows and Logic Diagrams
Visualizing the experimental sequence and the logic of bond cleavage can clarify complex processes.
Workflow for Ozonolysis Experiment
The following flowchart details the step-by-step laboratory procedure for the ozonolysis of an alkene.
Logical Diagram of Oxidative Cleavage
This diagram illustrates the fate of each carbon atom of the double bond during oxidative cleavage reactions.
References
- 1. Ozonolysis of 2,3-dimethyl-1-butene followed by reduction with zinc and water gives [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. blog.richmond.edu [blog.richmond.edu]
Synthesis of Fine Chemicals from 2,3,3-Trimethyl-1-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-butene, a readily available branched alkene, serves as a versatile starting material for the synthesis of a variety of fine chemicals. Its unique sterically hindered structure influences the regioselectivity and stereoselectivity of addition reactions, making it an interesting substrate for targeted molecular transformations. These application notes provide detailed protocols for several key synthetic routes starting from this compound, including oxidation, hydration, and carbon-carbon bond-forming reactions. The quantitative data for these transformations are summarized to facilitate comparison and selection of the most suitable method for a desired synthetic outcome.
Key Synthetic Transformations
Ozonolysis: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone)
Ozonolysis of this compound offers a direct route to 3,3-dimethyl-2-butanone, a valuable ketone intermediate in the synthesis of pharmaceuticals and agrochemicals. The reaction proceeds via oxidative cleavage of the double bond.
Experimental Protocol:
A solution of this compound (1.0 g, 10.2 mmol) in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) (50 mL) is cooled to -78 °C. A stream of ozone (O₃) is then bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, is added to the solution and the mixture is allowed to warm to room temperature and stirred for several hours to quench the ozonide intermediate. The reaction is then worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate (B86663), and removing the solvent under reduced pressure. The crude product is purified by distillation to yield 3,3-dimethyl-2-butanone.
Quantitative Data:
| Product | Reagents | Solvent | Work-up | Yield | Reference |
| 3,3-Dimethyl-2-butanone & Formaldehyde (B43269) | 1. O₃ 2. DMS | Dichloromethane | Reductive | ~98% (for primary carbonyls) | [1] |
| 3,3-Dimethyl-2-butanone & Formic Acid | 1. O₃ 2. H₂O₂ | Dichloromethane | Oxidative | Not Specified | [2] |
Logical Relationship Diagram:
Hydroboration-Oxidation: Synthesis of 2,3,3-Trimethyl-1-butanol
The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond, yielding the primary alcohol 2,3,3-trimethyl-1-butanol. The steric hindrance of the substrate favors the addition of the boron reagent to the terminal carbon.[3][4]
Experimental Protocol:
To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under a nitrogen atmosphere is added a solution of borane-THF complex (1.0 M in THF, 3.4 mL, 3.4 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then cooled to 0 °C, and aqueous sodium hydroxide (B78521) (e.g., 3 M, 5 mL) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 5 mL). The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude alcohol is purified by distillation or column chromatography.
Quantitative Data:
| Product | Reagents | Solvent | Yield | Reference |
| 2,3,3-Trimethyl-1-butanol | 1. BH₃-THF 2. H₂O₂, NaOH | THF | High (specific yield not reported for this substrate) | [3][4] |
Experimental Workflow Diagram:
Wacker-Tsuji Oxidation: Synthesis of 3,3-Dimethyl-2-butanone
The Wacker-Tsuji oxidation provides a method for the Markovnikov oxidation of terminal alkenes to methyl ketones.[5] For this compound, this reaction yields 3,3-dimethyl-2-butanone.
Experimental Protocol:
A mixture of palladium(II) chloride (0.1 mmol) and copper(I) chloride (1 mmol) in a solvent mixture of dimethylformamide (DMF) and water (e.g., 7:1 v/v, 20 mL) is stirred under an oxygen atmosphere (balloon) for 30 minutes. This compound (10 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC or GC). The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography.
Quantitative Data:
| Product | Catalyst System | Solvent | Yield | Reference |
| 3,3-Dimethyl-2-butanone | PdCl₂/CuCl, O₂ | DMF/H₂O | Moderate to Good (specific yield not reported) | [5][6] |
| 3,3-Dimethyl-2-butanone | Pd(OAc)₂/Pyridine, O₂ | Not specified | Not specified | [7] |
Catalytic Cycle Diagram:
Epoxidation: Synthesis of 2,3,3-Trimethyloxirane
Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 2,3,3-trimethyloxirane. This epoxide is a useful intermediate for the synthesis of diols and other functionalized compounds.[8]
Experimental Protocol:
To a solution of this compound (1.0 g, 10.2 mmol) in a chlorinated solvent like dichloromethane (50 mL) at 0 °C is added m-CPBA (70-77%, 2.5 g, ~10.2 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and the precipitated m-chlorobenzoic acid is removed by filtration. The filtrate is washed successively with aqueous sodium sulfite, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation to give the crude epoxide, which can be further purified by distillation under reduced pressure.
Quantitative Data:
| Product | Reagent | Solvent | Yield | Reference |
| 2,3,3-Trimethyloxirane | m-CPBA | Dichloromethane | High (specific yield not reported) | [8][9] |
Reaction Pathway Diagram:
Dihydroxylation: Synthesis of 2,3,3-Trimethyl-1,2-butanediol
Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) to produce 2,3,3-trimethyl-1,2-butanediol.[10][11]
Experimental Protocol:
To a solution of this compound (1.0 g, 10.2 mmol) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v, 22 mL) is added N-methylmorpholine N-oxide (NMO, 50% in water, 1.5 g, 6.4 mmol). A solution of osmium tetroxide (e.g., 2.5 wt% in t-butanol, 0.2 mL, 0.02 mmol) is then added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol can be purified by column chromatography or recrystallization.
Quantitative Data:
| Product | Reagents | Solvent | Yield | Reference |
| 2,3,3-Trimethyl-1,2-butanediol | OsO₄ (cat.), NMO | Acetone/Water | High (specific yield not reported) | [10][11] |
Reaction Scheme Diagram:
Prins Reaction: Synthesis of 4,4,5,5-Tetramethyl-1,3-dioxane
The Prins reaction of this compound with formaldehyde in the presence of an acid catalyst can lead to the formation of a 1,3-dioxane (B1201747) derivative.[12] The reaction outcome can be influenced by the reaction conditions.
Experimental Protocol:
A mixture of this compound (10.2 mmol), paraformaldehyde (30.6 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or BF₃·OEt₂) in an inert solvent such as dichloromethane or cyclohexane (B81311) is stirred at a specified temperature (e.g., room temperature to reflux). The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product, 4,4,5,5-tetramethyl-1,3-dioxane, can be purified by distillation or column chromatography.
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Yield | Reference |
| 4,4,5,5-Tetramethyl-1,3-dioxane | Paraformaldehyde | Acid catalyst | Dichloromethane | Moderate to Good (specific yield not reported) | [12][13] |
Reaction Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Upjohn Dihydroxylation [organic-chemistry.org]
- 12. Prins reaction - Wikipedia [en.wikipedia.org]
- 13. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3,3-Trimethyl-1-butene
These application notes provide detailed methodologies for the quantitative analysis of 2,3,3-Trimethyl-1-butene, a volatile organic compound. The primary analytical techniques discussed are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). These protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound (CAS No. 594-56-9) is a branched alkene of interest in various chemical syntheses and as a potential component in complex hydrocarbon mixtures.[1][2][3][4] Accurate quantification is essential for process monitoring, quality control, and research applications. Gas chromatography is the premier technique for the separation of volatile compounds like this compound, with mass spectrometry and flame ionization detection being the most common methods for its quantification.[1][2][3][4][5]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural confirmation through mass spectral analysis.[6][7] The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, which can be used for library matching and identification.[1][2][3][4][8]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[5][9][10] It offers a wide linear range and high precision, making it suitable for routine analysis where the identity of the analyte is already known.[5][10]
Quantitative Data Summary
Due to the limited availability of specific quantitative validation data for this compound, the following table summarizes typical performance characteristics for the analysis of similar volatile hydrocarbons by GC-FID and GC-MS. These values can be used as a benchmark for method development and validation.[5][9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.995 | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 - 10 ppb | 10 - 100 ppb |
| Limit of Quantification (LOQ) | 0.5 - 30 ppb | 30 - 300 ppb |
| Precision (RSD) | < 10% | < 5%[5] |
| Accuracy (Recovery) | 80 - 120% | 90 - 110% |
Experimental Protocols
Sample Preparation
For the analysis of volatile compounds like this compound, appropriate sample preparation is crucial to ensure accurate and reproducible results.
4.1.1. Liquid Samples (e.g., reaction mixtures, organic solvents)
-
Direct Injection: For concentrated samples, a simple dilution with a suitable solvent (e.g., hexane, pentane) may be sufficient.
-
Headspace Analysis: This is the preferred method for volatile analytes in complex matrices. It involves heating the sample in a sealed vial to allow the volatile compounds to partition into the gas phase above the sample (the headspace), which is then injected into the GC.
4.1.2. Solid Samples (e.g., polymers, soils)
-
Headspace Analysis: Similar to liquid samples, this technique is highly effective.
-
Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb the volatile analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.[11][12]
GC-MS Protocol
This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: A non-polar column such as a DB-1, HP-1, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of non-polar hydrocarbons.[9]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio of 50:1, adjustable based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for initial identification and qualitative analysis.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Characteristic ions for this compound (e.g., m/z 83, 98) should be monitored.
-
Calibration:
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) covering the expected concentration range of the samples. An internal standard (e.g., toluene-d8) is recommended for improved accuracy.
GC-FID Protocol
This protocol is suitable for the routine quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector.
-
Capillary column: Same as for GC-MS.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio of 50:1).
-
Oven Temperature Program: Same as for GC-MS.
-
Detector Temperature: 280 °C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
Calibration:
Prepare external standards of this compound in the same manner as for the GC-MS method.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical workflow for quantitative analysis using GC-MS in SIM mode.
References
- 1. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 2. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 3. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 4. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 5. scielo.org.co [scielo.org.co]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. sciepub.com [sciepub.com]
- 11. scispace.com [scispace.com]
- 12. drawellanalytical.com [drawellanalytical.com]
Application Note: High-Resolution Separation of Butene Isomers by Gas Chromatography
[AN-GC-001]
Abstract
This application note details robust gas chromatography (GC) methods for the separation and analysis of butene isomers, including 1-butene (B85601), trans-2-butene, cis-2-butene, and isobutene. Due to their similar boiling points and structural similarities, the separation of these C4 hydrocarbons presents a significant analytical challenge. This document provides detailed protocols for two effective methods utilizing different column technologies: a porous layer open tubular (PLOT) column with an alumina-based stationary phase and a packed column with a polar liquid stationary phase. Quantitative data on retention times and elution orders are presented in tabular format for easy comparison. Additionally, a generalized experimental workflow is provided to guide researchers and drug development professionals in setting up their analytical process.
Introduction
Butene isomers are important intermediates and products in various industrial chemical processes, including the production of fuels, polymers, and other specialty chemicals. Accurate quantification of individual isomers is crucial for process optimization, quality control, and catalyst development. Gas chromatography is the premier analytical technique for this application due to its high resolving power for volatile compounds. The key to a successful separation lies in the selection of an appropriate GC column and the optimization of analytical conditions. This note explores two distinct and effective methodologies for achieving baseline separation of butene isomers.
Methods and Protocols
Two primary methods are detailed below, each employing a different type of stationary phase to achieve separation based on the specific interactions between the analytes and the column.
Method 1: Alumina (B75360) PLOT Column for High-Resolution Separation
Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina stationary phase, provide excellent selectivity for light hydrocarbons. The separation mechanism is based on gas-solid adsorption chromatography, where the retention is governed by the specific adsorption properties of the isomers on the alumina surface.
Experimental Protocol:
-
System Preparation:
-
Install an Agilent CP-Al2O3/Na2SO4 PLOT column (50 m x 0.53 mm, 10 µm film thickness) or equivalent into the gas chromatograph.[1]
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Set up the GC with a Flame Ionization Detector (FID) and a split/splitless injector.
-
-
Instrumental Conditions:
-
Sample Injection:
-
For gaseous samples, inject 100 µL using a gas-tight syringe or a gas sampling valve.[1]
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram for a total run time of approximately 22 minutes.[1]
-
Identify the peaks based on the elution order provided in Table 1.
-
Quantify the isomers using area percent normalization or an external standard calibration.
-
Data Presentation:
Table 1: Elution Order of Butene Isomers and Related C4 Hydrocarbons on an Alumina PLOT Column.
| Peak Number | Compound |
| 7 | Isobutane |
| 8 | n-Butane |
| 10 | trans-2-Butene |
| 11 | 1-Butene |
| 12 | Isobutene |
| 13 | cis-2-Butene |
| 14 | 1,3-Butadiene |
(Data sourced from Agilent Technologies Application Note)[1]
Method 2: Packed Column with a Polar Stationary Phase
Packed columns with polar liquid stationary phases separate butene isomers based on differences in their polarity and boiling points. The dipole-dipole interactions between the polar stationary phase and the slightly polar double bonds of the butenes contribute to the separation.
Experimental Protocol:
-
System Preparation:
-
Install a packed column (e.g., 18-foot length) with o-nitrophenetole on a solid support like Celite.[2]
-
Condition the column as per standard procedures.
-
Configure the GC with a thermal conductivity detector (TCD) or an FID.
-
-
Instrumental Conditions:
-
Carrier Gas: Helium (He) or Hydrogen (H2).
-
Column Temperature: Isothermal at 25 °C.[2]
-
Detector: TCD or FID.
-
-
Sample Injection:
-
Inject a known volume of the gaseous butene mixture using a gas sampling loop or syringe.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify peaks based on their retention times and the known elution order for this type of stationary phase (see Table 2).
-
Perform quantitative analysis using appropriate calibration methods.
-
Data Presentation:
Table 2: Relative Retention Ratios of Butene Isomers on an o-Nitrophenetole Packed Column at 25 °C.
| Compound | Relative Retention Ratio |
| 1-Butene | 1.00 |
| trans-2-Butene | 1.35 |
| cis-2-Butene | 1.56 |
| 1,3-Butadiene | 1.96 |
(Data is relative to 1-butene)[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of butene isomers using gas chromatography.
Caption: General workflow for butene isomer analysis by GC.
Conclusion
The successful separation of butene isomers by gas chromatography is highly dependent on the choice of the stationary phase. For high-resolution separation of all four isomers, including in complex hydrocarbon mixtures, an alumina PLOT column is highly effective.[1] For applications where the primary goal is the separation of 1-butene from the 2-butene (B3427860) isomers, a packed column with a polar stationary phase offers a reliable and alternative approach.[2] The detailed protocols and data provided in this application note serve as a valuable starting point for researchers and analysts in developing and implementing their own methods for butene isomer analysis. Careful optimization of the parameters outlined in the protocols will ensure accurate and reproducible results.
References
Troubleshooting & Optimization
"purification of 2,3,3-Trimethyl-1-butene from reaction byproducts"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,3-trimethyl-1-butene from its reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound?
The primary impurity encountered during the synthesis of this compound, typically prepared via the dehydration of 2,3,3-trimethyl-2-butanol, is the isomeric byproduct 2,3,3-trimethyl-2-butene . Additionally, depending on the reaction conditions, higher molecular weight oligomers may form, and unreacted starting material, 2,3,3-trimethyl-2-butanol, could also be present.
Q2: My final product shows a broad boiling point range during distillation. What could be the cause?
A broad boiling point range is a strong indicator of impurities. The most likely contaminants are the isomeric 2,3,3-trimethyl-2-butene and potentially some unreacted 2,3,3-trimethyl-2-butanol. Due to the similarity in the boiling points of the alkene isomers, a simple distillation may not be sufficient for complete separation.
Q3: I'm having trouble separating the isomeric byproduct from my desired product using fractional distillation. What can I do?
The boiling points of this compound and its isomer are very close, making separation by fractional distillation challenging. To improve separation efficiency:
-
Use a longer fractionating column: A longer column provides more theoretical plates, enhancing the separation of liquids with close boiling points.
-
Increase the reflux ratio: By controlling the rate of distillation, you can increase the number of vaporization-condensation cycles, which improves separation.
-
Ensure slow and steady heating: Avoid rapid heating, as this can lead to co-distillation of the isomers.
Q4: How can I confirm the purity of my this compound sample?
Gas Chromatography (GC) is the recommended method for assessing the purity of your sample and quantifying the presence of any isomeric byproducts. A capillary column with a non-polar stationary phase is typically effective. The lower boiling point isomer will generally elute first. For confirmation of the identity of the peaks, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]
Q5: Are there alternative purification methods to fractional distillation?
While fractional distillation is the most common method for this separation on a laboratory scale, preparative High-Performance Liquid Chromatography (HPLC) can also be used, particularly for achieving very high purity on a smaller scale. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point for method development.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₇H₁₄ | 98.19 | 78-80 | 0.705 |
| 2,3,3-Trimethyl-2-butene | C₇H₁₄ | 98.19 | ~73 (estimated) | Not readily available |
| 2,3,3-Trimethyl-2-butanol | C₇H₁₆O | 116.20 | 123-124 | 0.812 |
Note: The boiling point of 2,3,3-trimethyl-2-butene is an estimate based on the boiling point of the structurally similar compound 2,3-dimethyl-2-butene (B165504) (73°C).[2][3][4]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the procedure for separating this compound from its lower-boiling isomeric byproduct.
Materials:
-
Crude this compound reaction mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude reaction mixture and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling component (the isomeric byproduct).
-
Collect the initial fraction, which will be enriched in the lower-boiling isomer, in a separate receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which will be your purified this compound. The temperature should stabilize at approximately 78-80°C.[5]
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-1, HP-5, or similar non-polar phase)
-
Helium or Nitrogen as the carrier gas
GC Conditions (starting point):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 100°C
-
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Procedure:
-
Prepare a dilute solution of your sample in a volatile solvent (e.g., pentane (B18724) or hexane).
-
Inject the sample into the GC.
-
Record the chromatogram. The peak corresponding to this compound should be the major peak. The isomeric byproduct, having a slightly lower boiling point, is expected to have a shorter retention time.
-
Calculate the relative peak areas to determine the purity of your product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of byproduct formation during synthesis.
References
- 1. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 3. 2,3-Dimethyl-2-butene(563-79-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,3-dimethylbut-2-ene [stenutz.eu]
- 5. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 2,3,3-Trimethyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethyl-1-butene. Our aim is to help you optimize your reaction yield and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is through the dehydration of 2,3,3-trimethyl-2-butanol (B1595699). This reaction is typically acid-catalyzed and proceeds via an E1 elimination mechanism. Another approach involves the isomerization of other C7H14 isomers, although this can lead to a mixture of products requiring careful purification.
Q2: My overall yield of this compound is consistently low. Which experimental steps are most critical to examine?
A2: Consistently low yields in multi-step syntheses can often be traced back to inefficiencies in one or more key stages. For the synthesis of this compound, the most critical steps to scrutinize are:
-
Dehydration Reaction Conditions: Incomplete conversion of the starting alcohol or the formation of side products during dehydration are common culprits.
-
Catalyst Activity: The choice and concentration of the acid catalyst are crucial. An inappropriate or deactivated catalyst can significantly hinder the reaction rate and overall yield.
-
Purification Process: Significant product loss can occur during workup and purification steps, such as distillation or chromatography.
Q3: What are the primary side products to expect in the synthesis of this compound, and how can their formation be minimized?
A3: The primary side products are typically isomeric alkenes, such as 2,3,3-trimethyl-2-butene, formed through competing elimination pathways. The formation of these byproducts can be minimized by carefully controlling the reaction temperature and choosing a selective acid catalyst. Lower temperatures generally favor the formation of the less substituted alkene (Hofmann product), though this can also slow down the reaction rate.
Q4: Are there specific safety precautions to consider during the synthesis of this compound?
A4: Yes, several safety precautions are essential. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] The use of strong acids as catalysts requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so proper temperature control is necessary to prevent runaway reactions.
Troubleshooting Guide
Low Yield of this compound
Problem: You are experiencing a lower than expected yield of the final product after purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yield.
-
Verify Starting Material Purity:
-
Question: Is your 2,3,3-trimethyl-2-butanol starting material pure?
-
Action: Analyze the starting material using techniques like NMR or GC-MS to check for impurities that might inhibit the catalyst or lead to side reactions. If necessary, purify the starting material before use.
-
-
Optimize Reaction Conditions:
-
Question: Are the reaction temperature and time optimal?
-
Action: Systematically vary the reaction temperature and time to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress using TLC or GC to determine the point of maximum conversion. Incomplete reactions can be a significant source of low yield.[2]
-
-
Evaluate Catalyst Performance:
-
Question: Is the acid catalyst active and used in the correct amount?
-
Action: The choice and concentration of the acid catalyst are critical.[3] Experiment with different acid catalysts (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst) and optimize the catalyst loading. Ensure the catalyst is not old or deactivated.
-
-
Assess Purification Efficiency:
-
Question: Are you losing a significant amount of product during workup and purification?
-
Action: Mechanical losses during transfers and purification steps can significantly reduce the isolated yield.[4] Carefully review your extraction and distillation procedures. Ensure the distillation column is efficient and that the collection fractions are appropriate.
-
Formation of Isomeric Impurities
Problem: Your final product is contaminated with a significant amount of 2,3,3-trimethyl-2-butene.
Troubleshooting Workflow:
References
"common side reactions in the synthesis of branched alkenes"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of branched alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing branched alkenes?
A1: The most prevalent methods for synthesizing branched alkenes include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and various elimination reactions (E1 and E2). Each method has its own set of advantages and challenges regarding stereoselectivity and regioselectivity.
Q2: I am having trouble removing the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction. What are the recommended procedures?
A2: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity and solubility. Here are three effective methods for its removal:
-
Precipitation with a Non-Polar Solvent: TPPO has low solubility in non-polar solvents. After concentrating the reaction mixture, dissolve it in a minimal amount of a more polar solvent (e.g., dichloromethane (B109758) or diethyl ether) and then add a non-polar "anti-solvent" like hexanes or pentane (B18724) to selectively precipitate the TPPO. Cooling the mixture can further enhance precipitation.[1]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with metal salts such as zinc chloride (ZnCl₂). By adding a solution of ZnCl₂ in a polar solvent like ethanol (B145695) to the crude reaction mixture, a ZnCl₂(TPPO)₂ adduct precipitates and can be removed by filtration.[1][2][3]
-
Filtration through a Silica (B1680970) Plug: Due to its high polarity, TPPO strongly adsorbs to silica gel. A short plug of silica can be used to retain the TPPO while allowing a less polar product to be eluted with a non-polar solvent system (e.g., pentane/ether).[1][4]
Q3: How can I control the stereoselectivity (E/Z ratio) of my alkene product?
A3: Stereoselectivity is a critical aspect of alkene synthesis. The choice of reaction and reaction conditions plays a significant role:
-
Wittig Reaction: The nature of the ylide is key. Unstabilized ylides (R = alkyl) generally favor the formation of (Z)-alkenes.[5] To obtain the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. Stabilized ylides (R = ester, ketone) typically yield (E)-alkenes with high selectivity.[5]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally favors the formation of (E)-alkenes.[6][7] To enhance E-selectivity, you can increase the steric bulk of the aldehyde and use higher reaction temperatures. Lithium salts tend to give better E-selectivity than sodium or potassium salts.[6] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and strongly dissociating conditions (e.g., KHMDS and 18-crown-6), is highly effective.[7][8]
-
Elimination Reactions: E2 reactions can be stereoselective. To favor the trans (E) alkene, a less sterically hindered base is typically used. The stereochemical outcome is dictated by the anti-periplanar arrangement of the proton and the leaving group.[9]
Q4: My elimination reaction is giving a mixture of regioisomers. How can I control which isomer is the major product?
A4: The regioselectivity of elimination reactions is primarily governed by the choice of base and the substrate structure, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product.
-
Zaitsev's Rule: To favor the more thermodynamically stable, more substituted alkene (Zaitsev product), use a small, strong base like sodium ethoxide or sodium hydroxide (B78521). This is the typical outcome for most E1 and E2 reactions.[9][10][11][12][13][14]
-
Hofmann's Rule: To favor the less substituted alkene (Hofmann product), a sterically hindered (bulky) base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) should be used.[4][9][10][15] The bulky base preferentially abstracts the more accessible, less sterically hindered proton.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Unstable Ylide | Generate the ylide in situ in the presence of the aldehyde. | Instead of pre-forming the ylide and then adding the aldehyde, try stirring the aldehyde with the base (e.g., KOtBu) and then adding the phosphonium (B103445) salt in portions at room temperature.[16] |
| Poorly Reactive Ketone | Switch to the Horner-Wadsworth-Emmons (HWE) reaction. | The phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic and often react more readily with sterically hindered ketones.[5] |
| Base Incompatibility | Use a stronger base for less acidic phosphonium salts. | For unstabilized ylides, a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is often required for complete deprotonation to form the ylide.[13][17] |
| Side Reactions of Aldehyde | Use fresh, purified aldehyde and run the reaction under an inert atmosphere. | Aldehydes can be prone to oxidation or polymerization. Ensure the aldehyde is pure and the reaction is protected from air and moisture.[5] |
Issue 2: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
| Desired Isomer | Troubleshooting Step | Experimental Protocol |
| E-alkene | Modify reaction conditions to favor the thermodynamic product. | Increase the reaction temperature (e.g., from -78 °C to 23 °C). Use lithium salts (e.g., LiCl with DBU) as they tend to promote E-selectivity more than sodium or potassium salts.[6] |
| Z-alkene | Employ the Still-Gennari modification. | Use a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF at low temperatures (e.g., -78 °C).[7][8] |
Issue 3: Substitution Products Competing with Elimination
| Reaction Type | Troubleshooting Step | Experimental Protocol |
| E2 Reaction | Use a bulky, non-nucleophilic base and a higher reaction temperature. | Potassium tert-butoxide (KOtBu) is a strong base but a poor nucleophile due to steric hindrance, which favors elimination over substitution. Running the reaction at a higher temperature also generally favors elimination. For primary substrates, a bulky base is essential to minimize the competing Sₙ2 reaction.[18][19] |
| E1 Reaction | Increase the reaction temperature. | E1 and Sₙ1 reactions are often in competition. Increasing the temperature will favor the elimination pathway.[20] |
Data Presentation
Table 1: E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction with Different Phosphonates and Conditions
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Li > Na > K salts | THF | 23 | Higher E-selectivity | [6] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 to -95 | 5:95 | [21] |
| Ethyl 2-(di-o-isopropylphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 3:97 | [21] |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Various | KHMDS, 18-crown-6 | THF | -78 | Highly Z-selective | [7] |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | 95:5 | [1] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | RT | >99:1 | [1] |
Table 2: Regioselectivity in E2 Elimination Reactions with Different Bases
| Substrate | Base | Solvent | Zaitsev:Hofmann Ratio | Reference |
| 2-Bromobutane | KOEt | EtOH | 80:20 | [9] |
| 2-Bromobutane | KOtBu | t-BuOH | 28:72 | [15] |
| 2-Bromopentane | KOEt | EtOH | 69:31 | [15] |
| 2-Bromopentane | KOtBu | t-BuOH | 34:66 | [15] |
| 2-Bromo-2-methylbutane | KOEt | EtOH | 70:30 | [15] |
| 2-Bromo-2-methylbutane | KOtBu | t-BuOH | 28:72 | [15] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride
-
After the Wittig reaction is complete, concentrate the crude reaction mixture.
-
Dissolve the residue in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture. The formation of a white precipitate of the ZnCl₂(TPPO)₂ adduct should be observed. Scraping the inside of the flask can help induce precipitation.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol. The remaining residue contains the alkene product and can be further purified if necessary.[1]
Protocol 2: Still-Gennari Modification of the HWE Reaction for Z-Alkenes
-
To a well-stirred solution of 18-crown-6 (5.0 equivalents) in anhydrous THF (tetrahydrofuran) at -78 °C, add a 0.5 M solution of KHMDS (potassium hexamethyldisilazide) in toluene (B28343) (1.5 equivalents).
-
Stir the mixture for 20 minutes.
-
Add the phosphonate bearing electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) (1.0 equivalent) and stir for 30 minutes.
-
Add the aldehyde (1.0 equivalent) and continue stirring at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the product by flash column chromatography.[8]
Protocol 3: Hofmann Elimination for the Formation of the Less Substituted Alkene
-
Treat the amine with an excess of methyl iodide (exhaustive methylation) to form the quaternary ammonium iodide salt.
-
Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water. This will form the quaternary ammonium hydroxide.
-
Heat the quaternary ammonium hydroxide salt (typically between 100-200 °C) to induce elimination.[20]
-
The less substituted alkene will be formed as the major product, along with a tertiary amine and water.
Visualizations
Caption: Comparison of Wittig and HWE reaction workflows.
Caption: Control of regioselectivity in E2 elimination reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. pubs.acs.org [pubs.acs.org]
"safe handling and storage procedures for 2,3,3-Trimethyl-1-butene"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2,3,3-Trimethyl-1-butene.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Reaction/Polymerization | Contamination with incompatible materials (e.g., strong oxidizing agents).[1] | 1. Immediately cease the experiment. 2. If safe to do so, cool the reaction vessel. 3. Review the experimental protocol to identify any potential contaminants. 4. Ensure all glassware and equipment are scrupulously clean and dry for future experiments. 5. Dispose of the material according to approved waste disposal procedures.[1] |
| Pressure Buildup in Container | Exposure to heat or direct sunlight, causing vaporization and expansion.[2][3] | 1. Do not open the container. 2. Move the container to a cool, well-ventilated area away from heat and ignition sources.[1][2][3] 3. If the container is bulging, vent it periodically and with extreme caution in a fume hood.[2] 4. Always release caps (B75204) or seals slowly to allow for the gradual dissipation of vapors.[2] |
| Strong Odor Detected in the Lab | A leak or spill from the container or experimental setup. | 1. Evacuate the immediate area. 2. If you are trained and it is safe to do so, identify and stop the source of the leak. 3. Increase ventilation to the area. 4. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2] 5. For large spills, contact your institution's environmental health and safety department. |
| Skin or Eye Irritation After Handling | Direct contact with the chemical due to inadequate personal protective equipment (PPE). | 1. For Skin: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[1][3] If irritation persists, seek medical attention.[1] 2. For Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1] 3. Review and upgrade PPE for future handling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[2][4] It can cause skin and serious eye irritation.[1][4] Inhalation may cause respiratory irritation.[1][4]
Q2: What are the proper storage conditions for this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3] The storage area should be a designated flammables area.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: It is recommended to wear protective gloves, chemical safety goggles or a face shield, and protective clothing to prevent skin exposure.[1] In case of inadequate ventilation, a suitable respirator may be required.
Q4: What should I do in case of a fire involving this compound?
A4: In case of a fire, use carbon dioxide (CO2), dry chemical, or foam for extinction.[1][3] Do not use water, as it may be ineffective. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]
Q5: How should I dispose of waste this compound?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not dispose of it into the environment.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H14[4][5] |
| Molecular Weight | 98.19 g/mol [4][5] |
| Boiling Point | 78-80 °C[6] |
| Density | 0.705 g/mL at 25 °C[6] |
| Vapor Pressure | 190 mmHg at 37.7 °C[6] |
| Flash Point | -17 °C (1.4 °F) - closed cup |
| Autoignition Temperature | 375 °C (707 °F) |
Table 2: Hazard Classifications
| Classification | Category |
| Flammable liquids | Category 2[1][4] |
| Skin corrosion/irritation | Category 2[4] |
| Serious eye damage/eye irritation | Category 2A[4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[1][4] |
Experimental Protocols
Detailed methodologies for experiments using this compound should be developed in accordance with standard laboratory safety protocols and the specific requirements of the planned reaction. Always consult the Safety Data Sheet (SDS) before use.[1][3]
General Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Ground and bond containers and receiving equipment to prevent static discharge.[1][3] Use only non-sparking tools.[1][3]
-
Heating: If heating is required, use an explosion-proof heating mantle or oil bath. Keep away from open flames, sparks, and hot surfaces.[1][3]
-
Post-Experiment: Tightly close the container after use.[1] Clean the work area thoroughly.
-
Waste Disposal: Dispose of all chemical waste in a properly labeled, sealed container, following institutional and regulatory guidelines.[1]
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Analysis of 2,3,3-Trimethyl-1-butene Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound sample?
A1: Impurities can originate from the synthesis process or degradation. Common potential impurities include:
-
Unreacted Starting Materials: The most common precursor is 2,3,3-trimethyl-2-butanol (B1595699), which can be present if the dehydration reaction is incomplete.[1][2]
-
Isomeric Byproducts: While the dehydration of 2,3,3-trimethyl-2-butanol is expected to yield only the terminal alkene (this compound) due to the lack of adjacent protons for alternative elimination, rearrangement of the carbocation intermediate under certain acidic conditions could theoretically lead to other isomers, although this is less common.[1]
-
Solvents: Residual solvents used during the synthesis and purification steps.
-
Heavier Components: Dimerization or oligomerization of the alkene can lead to the formation of higher molecular weight impurities.
Q2: Which analytical technique is best suited for identifying impurities in this compound?
A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification is the most suitable and widely used technique.[3][4] This is due to the volatile and thermally stable nature of this compound and its likely impurities. High-Performance Liquid Chromatography (HPLC) may also be used, but GC is generally preferred for this type of analysis.[5]
Q3: My chromatogram shows tailing peaks. What could be the cause?
A3: Peak tailing in GC analysis can be caused by several factors:
-
Active Sites: Interaction of polar analytes (like residual alcohol impurity) with active sites in the injector liner or the column. Using a deactivated liner or trimming the front end of the column can help.[6]
-
Poor Column Installation: An improperly cut or installed column can create dead volume. Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector.[6]
-
Column Contamination: Buildup of non-volatile residues at the head of the column.
Q4: I am observing unexpected peaks (ghost peaks) in my blank runs. What is the source?
A4: Ghost peaks can arise from several sources:
-
Injector Carryover: Residual sample from a previous, more concentrated injection can be retained in the syringe or injector and elute in subsequent runs.[7]
-
Septum Bleed: Degradation of the injector septum at high temperatures can release volatile siloxanes.[8]
-
Contaminated Carrier Gas or Traps: Impurities in the carrier gas or saturated traps can introduce contaminants into the system.[8]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | 1. Active sites in the liner or column. 2. Column contamination. 3. Improper column installation (dead volume). | 1. Use a fresh, deactivated inlet liner. 2. Trim 10-20 cm from the front of the GC column. 3. Re-cut and reinstall the column according to the manufacturer's guidelines.[6] |
| Peak Fronting | 1. Column overload. 2. Incompatible stationary phase or solvent. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the column phase is appropriate for non-polar hydrocarbon analysis (e.g., DB-1, DB-5).[7] |
| Split Peaks | 1. Improper injection technique (e.g., slow injection). 2. Mismatched initial oven temperature and solvent boiling point. 3. Column installation issues. | 1. If using manual injection, ensure a fast and smooth injection. Use an autosampler for better reproducibility. 2. Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[6] 3. Check for proper column installation and ferrule connections. |
Issue 2: Inconsistent Retention Times
| Symptom | Possible Cause | Recommended Action |
| Retention Time Drifting | 1. Leak in the carrier gas line or septum. 2. Fluctuations in oven temperature. 3. Changes in carrier gas flow rate. | 1. Perform a leak check of the injector and gas lines. Replace the septum if necessary.[9] 2. Verify oven temperature stability. 3. Check the gas supply and flow controller settings. |
| Sudden Shift in Retention Times | 1. Incorrect column installation. 2. Major change in flow path (e.g., significant column break). 3. Incorrect GC method parameters loaded. | 1. Verify the column is installed at the correct depth in the injector and detector. 2. Inspect the column for breaks. 3. Double-check that the correct analytical method is being used. |
Quantitative Data Summary
The following table presents a representative impurity profile for a typical sample of this compound (Purity > 98%).
| Compound | Retention Time (min) | Typical Concentration (%) | Identification Method |
| This compound | 5.85 | > 98.5 | GC-MS, Reference Standard |
| 2,3,3-trimethyl-2-butanol | 7.20 | < 1.0 | GC-MS, Reference Standard |
| C14 Dimer | ~15.5 | < 0.5 | GC-MS (Mass Fragment) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines a standard method for the identification and quantification of impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Mix thoroughly to ensure a homogenous solution.
-
Transfer an aliquot of the solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless, operated in split mode.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 400 amu.
-
Solvent Delay: 3 minutes.[10]
3. Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its mass spectrum and retention time with a reference standard or library data (e.g., NIST).[3][4]
-
Identify impurity peaks by searching their mass spectra against the NIST library.
-
Quantify impurities using the area percent method, assuming a similar response factor for hydrocarbon impurities. For higher accuracy, use an internal or external standard method with calibration curves for known impurities.
Visualizations
Impurity Identification Workflow
References
- 1. quora.com [quora.com]
- 2. Solved name the alkene product obtained on dehydration of | Chegg.com [chegg.com]
- 3. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 5. 2,3,3-Trimethylbut-1-ene | SIELC Technologies [sielc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
Technical Support Center: Polymerization of Sterically Hindered Alkenes
Welcome to the technical support center for the polymerization of sterically hindered alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome challenges such as low yield, slow reaction rates, and poor polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of sterically hindered alkenes so challenging?
The polymerization of sterically hindered alkenes presents several challenges primarily due to the bulky substituents near the double bond. These bulky groups can:
-
Impede Monomer Approach: Steric hindrance obstructs the monomer from accessing the active center of the growing polymer chain, leading to significantly slower polymerization rates.[1]
-
Lower Reactivity: The bulky groups can electronically deactivate the double bond, further reducing its reactivity towards polymerization.
-
Promote Side Reactions: Increased steric strain in the transition state can favor side reactions like chain transfer or termination, which leads to polymers with low molecular weights.[1]
-
Influence Polymer Microstructure: The steric bulk can affect the regioselectivity and stereoselectivity of the polymerization, making it difficult to achieve a well-defined polymer structure.[1]
-
Cause Catalyst Deactivation: Bulky monomers may struggle to access the catalyst's active site, and any coordinating functional groups on the substituents can bind to and poison the catalyst.[1]
Q2: What are the initial signs of a problematic polymerization with a sterically hindered alkene?
Common indicators of a struggling polymerization include:
-
Low or no polymer yield: This is the most direct sign of a failed or inefficient reaction.
-
Slow or stalled monomer conversion: Monitoring monomer concentration over time can reveal sluggish reaction kinetics.
-
Formation of low molecular weight oligomers: Instead of the desired high molecular weight polymer, you may isolate short-chain products.[2]
-
Broad molecular weight distribution (high polydispersity index - PDI): This suggests a lack of control over the polymerization process, with multiple termination and transfer reactions occurring.
-
Insoluble polymer product: While sometimes expected, unexpected insolubility can indicate cross-linking or aggregation due to side reactions.
Q3: How does the choice of catalyst impact the polymerization of sterically hindered alkenes?
The catalyst is a critical factor for success. Different catalyst systems offer distinct advantages:
-
Metallocene Complexes: Often used with cocatalysts like methylaluminoxane (B55162) (MAO) or sterically hindered organoaluminates, metallocenes can be highly effective.[3][4][5] The structure of the metallocene ligand can be tuned to accommodate bulky monomers.
-
Ziegler-Natta Catalysts: These heterogeneous catalysts are industrial workhorses for polyolefin production.[6] Their performance with sterically hindered monomers can be enhanced by careful selection of the support (e.g., MgCl₂) and cocatalyst.[6]
-
Late Transition Metal Catalysts (e.g., Pd-diimine): These catalysts are known for their "chain-walking" ability, which can be advantageous for incorporating bulky α-olefins.[7]
-
Lewis Pair Polymerization: Utilizing a combination of a Lewis acid and a Lewis base can enable controlled and efficient polymerization of conjugated polar alkenes with bulky groups.[8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during the polymerization of sterically hindered alkenes.
Problem 1: Low or No Polymer Yield
Low or no yield is a frequent issue. The following guide will help you identify and address the root cause.
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Detailed Steps & Solutions:
-
Verify Reactant Purity: Impurities in the monomer, solvent, or initiator can act as inhibitors or chain transfer agents, quenching the polymerization.[10]
-
Solution: Purify the monomer by passing it through an alumina (B75360) column to remove stabilizers.[11] Ensure solvents are anhydrous and deoxygenated. Recrystallize solid initiators if their purity is questionable.[12]
-
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature must be appropriate for the chosen initiator and monomer. For thermally initiated polymerizations, a temperature that is too low will result in slow initiation, while a temperature that is too high can lead to premature termination.[10]
-
Atmosphere: Many polymerization catalysts are sensitive to air and moisture.[2]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Optimize the temperature based on the initiator's half-life or catalyst's optimal activity range.
-
-
Assess the Catalyst System:
-
Catalyst/Initiator Concentration: An insufficient amount of initiator will lead to a low concentration of active species. Conversely, an excessively high concentration can increase the rate of termination reactions.[13]
-
Cocatalyst/Activator: For catalyst systems like metallocenes, the type and ratio of the cocatalyst (e.g., MAO) are crucial for catalyst activation.[3][4]
-
Solution: Optimize the initiator or catalyst concentration. For multi-component catalyst systems, screen different cocatalysts and vary the catalyst-to-cocatalyst ratio.
-
Table 1: Catalyst Systems for Polymerization of Substituted Styrenes
| Catalyst System | Monomer | Temperature (°C) | Activity (g·mol⁻¹·h⁻¹) | Mn (x 10⁴ g·mol⁻¹) | PDI (Mw/Mn) | Reference |
| 1/DMAO | p-Fluorostyrene | 40 | 5.58 x 10⁵ | 39.6 | - | [14] |
| 1/DMAO | p-Chlorostyrene | 40 | 2.18 x 10⁵ | 32.2 | - | [14] |
| 1/DMAO | p-Bromostyrene | 40 | 1.31 x 10⁵ | 13.7 | - | [14] |
| 1/[Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ | p-(N,N-diethylamino)styrene | 40 | Moderate | - | - | [14] |
| CuBr/PMDETA | Various Substituted Styrenes | 110 | - | Varies | < 1.5 | [11] |
Catalyst 1: 2,2′-sulfur-bridged bis(phenolate) titanium precursor.
Problem 2: Low Molecular Weight Polymer
Achieving high molecular weight is often a primary goal. If you are consistently obtaining oligomers or low molecular weight polymers, consider the following.
Logical Relationship for Low Molecular Weight
Caption: Factors leading to low molecular weight polymers.
Detailed Steps & Solutions:
-
Minimize Chain Transfer: Chain transfer agents prematurely terminate a growing polymer chain while initiating a new one, leading to an overall decrease in molecular weight.
-
Solution: Rigorously purify all reactants. Some solvents can act as chain transfer agents; consider switching to a more inert solvent.
-
-
Control Termination Reactions: The rate of termination should be minimized relative to the rate of propagation.
-
Solution: Lower the initiator concentration.[13] While this may decrease the overall reaction rate, it reduces the concentration of radical species, thereby lowering the probability of bimolecular termination. Also, consider lowering the reaction temperature, as termination reactions often have a higher activation energy than propagation.[10]
-
-
Employ Controlled/"Living" Polymerization Techniques: These methods are designed to suppress termination and chain transfer, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
-
Atom Transfer Radical Polymerization (ATRP): This technique has been successfully applied to the polymerization of substituted styrenes, yielding polymers with predictable molecular weights and narrow distributions (PDI < 1.5).[11]
-
Frustrated Lewis Pair (FLP) Polymerization: This approach can achieve living polymerization of certain sterically hindered monomers.[9]
-
Table 2: Effect of Reaction Conditions on Polymer Molecular Weight in ATRP of Substituted Styrenes
| Monomer | Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Mn (g·mol⁻¹) | PDI (Mw/Mn) | Reference |
| Styrene (B11656) | 1-PEBr | dNbpy | None | 110 | 4.5 | 9,400 | 1.15 | [11] |
| 4-Chlorostyrene | 1-PEBr | dNbpy | None | 110 | 1.5 | 10,200 | 1.19 | [11] |
| 4-Methylstyrene | 1-PEBr | dNbpy | None | 110 | 8 | 10,500 | 1.25 | [11] |
1-PEBr: 1-phenylethyl bromide; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine.
Experimental Protocols
Protocol 1: General Procedure for ATRP of a Sterically Hindered Styrene
This protocol is adapted from the atom transfer radical polymerization (ATRP) of substituted styrenes.[11]
Materials:
-
Substituted styrene (purified by passing through basic alumina)
-
CuBr (catalyst)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
1-phenylethyl bromide (1-PEBr) (initiator)
-
Anisole (B1667542) (solvent, if needed)
-
Schlenk flask
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk flask, add CuBr and dNbpy.
-
Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.
-
Add the purified substituted styrene monomer and anisole (if used) via syringe.
-
Add the 1-PEBr initiator via syringe.
-
Immerse the flask in an oil bath preheated to the desired temperature (e.g., 110 °C).
-
Allow the reaction to proceed for the specified time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization
This protocol is a general representation based on literature descriptions.[3][4]
Materials:
-
Metallocene precursor (e.g., a zirconocene (B1252598) dichloride)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)
-
Sterically hindered alkene monomer
-
Toluene (B28343) (anhydrous)
-
High-pressure reactor
Procedure:
-
Thoroughly dry and purge the reactor with inert gas.
-
Add anhydrous toluene to the reactor, followed by the MAO solution.
-
Introduce the sterically hindered alkene monomer.
-
In a separate Schlenk tube, dissolve the metallocene precursor in a small amount of toluene.
-
Inject the metallocene solution into the reactor to initiate the polymerization.
-
Maintain the desired reaction temperature and pressure (if applicable, e.g., for gaseous monomers) for the designated reaction time.
-
Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer in a large volume of the quenching agent.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst systems for alkene polymerization based on metallocene complexes and sterically hindered organoaluminates | Semantic Scholar [semanticscholar.org]
- 6. scienomics.com [scienomics.com]
- 7. Copolymerization of ethylene with sterically hindered 3,3-dimethyl-1-butene using a chain-walking pd-diimine catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
"stability and degradation pathways of 2,3,3-Trimethyl-1-butene"
Technical Support Center: 2,3,3-Trimethyl-1-butene
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of this compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary stability concerns for this compound?
This compound is a highly flammable liquid and vapor (Flash Point: -17 °C) that can form explosive mixtures with air.[1] Vapors may travel to an ignition source and flash back.[2] The compound's stability is compromised by heat, sparks, open flames, and static discharge.[2][3] It is also incompatible with strong oxidizing agents, which can lead to vigorous reactions.[2]
Q2: How should this compound be properly stored?
To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated as a flammables area.[2][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] All metal parts of storage and handling equipment must be grounded to prevent static electricity discharge.[2]
Q3: What are the known physical and chemical properties of this compound?
The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [5] |
| Molecular Weight | 98.19 g/mol | [6][7] |
| CAS Number | 594-56-9 | [5] |
| Boiling Point | 78-80 °C | [1][8] |
| Melting Point | -110 °C | [9] |
| Density | 0.705 g/mL at 25 °C | [1][8] |
| Vapor Pressure | 190 mmHg at 37.7 °C | [1] |
| Flash Point | -17 °C (-1.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.402 | [1] |
| Autoignition Temp. | 375 °C (707 °F) | [1] |
Q4: Are there any known reaction rate coefficients for the degradation of this compound?
While specific kinetic data for this compound is limited in the provided search results, data for structurally similar alkenes in gas-phase reactions are available and provide an estimate of its reactivity.
| Reaction | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| Ozonolysis | 1-Butene | (9.65 ± 1.45) × 10⁻¹⁸ | [10] |
| Ozonolysis | 3-Methyl-1-butene | (7.30 ± 1.10) × 10⁻¹⁸ | [10] |
| Reaction with OH | Ethylene (B1197577) | (1.0 ± 0.3) × 10¹² | [11] |
| Reaction with OH | 2,3-Dimethyl-2-butene | (10.37 ± 0.31)×10⁻¹¹ | [12] |
Degradation Pathways
Q5: What are the expected degradation pathways for this compound?
The primary degradation pathways are initiated by reaction at the carbon-carbon double bond. The most common pathways in experimental or environmental contexts include:
-
Ozonolysis: Cleavage of the double bond by ozone, a common laboratory procedure and atmospheric reaction.
-
Oxidation by Hydroxyl Radicals (OH•): A significant degradation pathway in the atmosphere.
-
Thermal Decomposition: Degradation at elevated temperatures.
-
Photodegradation: Degradation upon exposure to UV light, though less common for simple alkenes unless sensitizers are present.[13]
Ozonolysis Pathway
Ozonolysis involves the reaction of this compound with ozone (O₃), which cleaves the double bond to form an unstable primary ozonide (molozonide). This intermediate rearranges to a more stable secondary ozonide. Subsequent workup with a reducing agent (like zinc and water) yields carbonyl compounds.[14][15]
Caption: Ozonolysis degradation pathway of this compound.
Experimental Protocols & Methodologies
Protocol 1: Ozonolysis and Product Analysis via GC-MS
This protocol details the reductive ozonolysis of this compound.
1. Materials and Equipment:
-
This compound
-
Methanol (CH₃OH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
Ozone generator
-
Gas dispersion tube (sparger)
-
Three-neck round-bottom flask
-
Dry ice/acetone cold bath (-78 °C)
-
Magnetic stirrer and stir bar
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Dissolve this compound (e.g., 10 mmol) in a 1:1 mixture of DCM and Methanol (100 mL) in the three-neck flask.
-
Cool the solution to -78 °C using the dry ice/acetone bath.
-
Bubble ozone gas from the generator through the solution via the sparger. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove all excess ozone.
-
Slowly add zinc dust (e.g., 1.5 eq) and a small amount of acetic acid (e.g., 2 mL) to the cold solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the mixture to remove zinc solids.
-
Analyze the filtrate directly or after extraction using a suitable GC-MS method to identify the degradation products (3,3-dimethyl-2-butanone and formaldehyde).
3. Experimental Workflow Diagram:
Caption: Experimental workflow for the ozonolysis of an alkene.
Protocol 2: Analytical Method for Degradation Products using GC-MS
This protocol provides general parameters for analyzing degradation products. Analytical methods should be validated for specific applications.
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the volatile parent compound and its carbonyl degradation products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to authentic standards.[16][17]
Troubleshooting Guide
Q6: I am seeing unexpected peaks in my GC-MS chromatogram after a degradation experiment. What could be the cause?
Unexpected peaks can arise from several sources. Use the following guide to troubleshoot.
Caption: Decision tree for troubleshooting unexpected GC-MS peaks.
Q7: My ozonolysis reaction is incomplete or giving a low yield. What are common issues?
-
Insufficient Ozone: The most common cause is not adding enough ozone to consume all the starting material. Ensure the blue color of excess ozone persists for several minutes at the end of the reaction.
-
Ozone Generator Malfunction: Check that the ozone generator is functioning correctly and producing a sufficient flow of O₃.
-
Reaction Temperature Too High: Ozonides are unstable. Maintaining a very low temperature (e.g., -78 °C) is critical to prevent premature decomposition and side reactions.
-
Ineffective Workup: Ensure enough reducing agent (zinc) is added to quench the ozonide and any peroxides formed. Incomplete workup can lead to a complex mixture of products.
Q8: How can I prevent the degradation of this compound during sample preparation for analysis?
Due to its volatility and reactivity, care must be taken during sample preparation.
-
Minimize Headspace: Use vials with minimal headspace to reduce evaporation and potential reactions with air.
-
Use appropriate solvents: Ensure the compound is stable in the chosen solvent. Non-polar solvents are generally suitable.
-
Keep Samples Cool: Store prepared samples in a cooled autosampler tray (e.g., 4 °C) to minimize degradation before injection.
-
Analyze Promptly: Analyze samples as soon as possible after preparation.
References
- 1. This compound 98 594-56-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. airgas.com [airgas.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 2,3,3-Trimethylbut-1-ene | C7H14 | CID 11669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 594-56-9 [chemicalbook.com]
- 9. 2,3,3-trimethylbut-1-ene [stenutz.eu]
- 10. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the reaction of hydroxyl radicals with ethylene and with C3 hydrocarbons - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. Kinetic Study of the Reactions between OH Radicals and three 2-Butenes over the Temperature Range 220 K to 370 K and Pressure Range 5 Torr to 300 Torr. | NIST [nist.gov]
- 13. Enhanced Photodegradation Stability in Poly(butylene adipate-co-terephthalate) Composites Using Organically Modified Layered Zinc Phenylphosphonate [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Ozonolysis of 2,3di methyl but 2 ene | Filo [askfilo.com]
- 16. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
- 17. ijmr.net.in [ijmr.net.in]
Technical Support Center: Catalyst Deactivation in 2,3,3-Trimethyl-1-butene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,3,3-trimethyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic routes for synthesizing this compound?
A1: this compound is typically synthesized through the dimerization or oligomerization of smaller olefins, such as isobutene and propene, or through the isomerization of other C7 hydrocarbon isomers. These reactions are commonly catalyzed by solid acid catalysts like zeolites (e.g., ZSM-5, Beta, Y-zeolite) and acidic ion-exchange resins.[1][2][3]
Q2: My reaction is showing a gradual decrease in the yield of this compound over time. What is the likely cause?
A2: A gradual decline in product yield is a classic symptom of catalyst deactivation. The most common causes for solid acid catalysts in olefin synthesis are coking (the deposition of carbonaceous material on the catalyst surface), poisoning by impurities in the feed, or thermal degradation of the catalyst.[4][5]
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A systematic approach is necessary to pinpoint the cause of deactivation. This typically involves characterizing the spent catalyst and comparing its properties to the fresh catalyst. Techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposition, while elemental analysis can identify potential poisons. Surface area analysis (e.g., BET) can reveal thermal degradation through loss of surface area.[4]
Q4: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For deactivation by coking, a common method is calcination, which involves a controlled burn-off of the carbon deposits in the presence of air or a diluted oxygen stream.[6][7] For deactivation by certain poisons, washing with a suitable solvent may be effective.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
A sudden and significant drop in catalyst performance can be alarming. The following guide will help you troubleshoot this issue.
| Possible Cause | Diagnostic Check | Recommended Action |
| Feedstock Contamination (Poisoning) | Analyze the feedstock for common catalyst poisons such as sulfur compounds, nitrogen compounds, or water. | Purify the feedstock before introducing it to the reactor. Common purification methods include passing the feed through an adsorbent bed. |
| Severe Coking | Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount of coke. A very high amount of carbon deposition indicates severe coking. | Optimize reaction conditions to minimize coke formation. This may include lowering the reaction temperature or increasing the space velocity. A regeneration cycle via calcination will be necessary. |
| Catalyst Bed Channeling | Observe the temperature profile across the catalyst bed. Significant temperature variations can indicate channeling, where the reactants bypass a large portion of the catalyst. | Ensure proper packing of the catalyst bed to achieve a uniform flow distribution. |
| Loss of Active Phase | For supported catalysts, analyze the composition of the spent catalyst to check for leaching of the active components. | Consider using a more stable catalyst support or modifying the catalyst to improve the anchoring of the active phase. |
Issue 2: Gradual Decline in Selectivity to this compound
A slow decrease in the selectivity towards the desired product, often accompanied by an increase in byproducts, points towards a more subtle deactivation process.
| Possible Cause | Diagnostic Check | Recommended Action |
| Progressive Coking | Characterize the coke on the spent catalyst. The nature and location of the coke can provide insights. Coke at the pore mouth can block access to active sites, affecting selectivity. | Implement a regular regeneration schedule to prevent excessive coke buildup. Modifying the catalyst's pore structure or acidity can also help mitigate coke formation.[8] |
| Active Site Modification | Use techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) to analyze the acidity of the fresh and spent catalyst. A change in the acid site distribution can alter the reaction pathway and, consequently, the selectivity. | If the acidity is changing, consider a more hydrothermally stable catalyst or ensure the feed is completely dry. |
| Thermal Degradation (Sintering) | Measure the surface area and crystallite size of the fresh and spent catalyst. A decrease in surface area and an increase in crystallite size are indicative of sintering. | Operate the reactor at a lower temperature if possible. Choose a catalyst with higher thermal stability. |
Data Presentation
The following table summarizes quantitative data on catalyst deactivation in a related butene conversion process, highlighting the impact of different catalyst modifications.
| Catalyst | Initial Olefin Yield (%) | Olefin Yield after 24h (%) | Deactivation Rate (% Yield Loss/h) | Reference |
| Cu/ZSM-5 (untreated support) | ~90 | ~10 | ~3.33 | [8] |
| Cu/ZSM-5 (NaOH-treated support) | ~90 | ~25 | ~2.71 | [8] |
| Cu/ZSM-5 (CsOH-treated support) | ~90 | ~40 | ~2.08 | [8] |
Experimental Protocols
Protocol for Catalyst Regeneration via Calcination
This protocol provides a general procedure for regenerating a solid acid catalyst deactivated by coke deposition.
-
Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor under an inert atmosphere to prevent uncontrolled oxidation of the coke.
-
Inert Purge: Place the catalyst in a calcination unit and purge with an inert gas (e.g., nitrogen) at a low flow rate while gradually increasing the temperature to around 150-200°C to remove any physisorbed hydrocarbons.
-
Controlled Oxidation: Introduce a controlled flow of a diluted oxidizing gas (e.g., 1-5% oxygen in nitrogen) into the system.
-
Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 450-550°C). The heating rate should be slow enough to avoid excessive temperature excursions due to the exothermic nature of coke combustion.
-
Hold at Temperature: Maintain the catalyst at the target temperature until the coke combustion is complete, as indicated by the cessation of CO₂ and CO evolution in the off-gas, which can be monitored by a gas analyzer.
-
Cooling: Cool down the catalyst to room temperature under a flow of inert gas.
-
Characterization: Before reloading the regenerated catalyst, it is advisable to characterize it to ensure the regeneration was successful and that the catalyst structure was not compromised.
Visualizations
Below are diagrams illustrating key concepts and workflows related to catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts | MDPI [mdpi.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Researchers regenerate deactivated catalyst in methanol-to-olefins process | EurekAlert! [eurekalert.org]
- 7. benchchem.com [benchchem.com]
- 8. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes [mdpi.com]
Technical Support Center: Separation of 2,3,3-Trimethyl-1-butene and its Constitutional Isomers
Welcome to the technical support center for the separation of 2,3,3-Trimethyl-1-butene from its constitutional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its constitutional isomers?
A1: The primary challenge lies in the similar physicochemical properties of the C7H14 isomers. Constitutional isomers often have very close boiling points and polarities, making separation by traditional methods like fractional distillation difficult. In gas chromatography, their structural similarities can lead to co-elution, where isomers are not fully resolved.
Q2: Which separation techniques are most effective for isolating this compound?
A2: The most common and effective techniques are:
-
Fractional Distillation: Suitable for separating isomers with a sufficient difference in boiling points. Highly efficient fractionating columns are necessary for isomers with very close boiling points.
-
Gas Chromatography (GC): An excellent analytical technique for separating volatile isomers. For preparative scale, preparative gas chromatography (Prep-GC) can be employed to isolate larger quantities of the purified isomer.
Q3: How does branching affect the boiling point of C7H14 isomers?
A3: Generally, increased branching in an alkane or alkene isomer leads to a lower boiling point. This is because branching reduces the surface area of the molecule, which in turn decreases the strength of the intermolecular van der Waals forces.
Data Presentation: Physical Properties of this compound and its Isomers
The separation of this compound from its constitutional isomers is primarily dictated by their physical properties, most notably their boiling points. The following table summarizes the boiling points of this compound and a selection of its C7H14 isomers. This data is critical for developing effective separation protocols using fractional distillation.
| Isomer Name | Structure | Boiling Point (°C) |
| This compound | (CH₃)₃CC(CH₃)=CH₂ | 78 - 80 |
| 2,3-Dimethyl-2-pentene | CH₃CH=C(CH₃)CH(CH₃)₂ | 94.85 - 97[1][2][3] |
| 2,4-Dimethyl-2-pentene (B165557) | (CH₃)₂C=CHCH(CH₃)₂ | 83[4][5] |
| 3,3-Dimethyl-1-pentene | CH₂=CHC(CH₃)₂CH₂CH₃ | 85 - 87[6] |
| 3,4-Dimethyl-1-pentene | CH₂=CHCH(CH₃)CH(CH₃)₂ | 81 |
| 3-Ethyl-2-pentene (B1580655) | CH₃CH=C(CH₂CH₃)₂ | 94 - 96[7][8][9][10] |
| 1-Heptene | CH₂=CH(CH₂)₄CH₃ | 93.6 - 94[11][12][13] |
| cis-2-Heptene (B123394) | cis-CH₃CH=CH(CH₂)₃CH₃ | 98 - 99[14][15][16][17][18] |
| trans-2-Heptene (B81623) | trans-CH₃CH=CH(CH₂)₃CH₃ | 98 - 98.5[19][20][21][22][23] |
| cis-3-Heptene (B43857) | cis-CH₃CH₂CH=CHCH₂CH₃ | 96[24][25] |
| trans-3-Heptene (B81421) | trans-CH₃CH₂CH=CHCH₂CH₃ | 95 - 98[26][27][28] |
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers with close boiling points.
-
Possible Cause 1: Insufficient Column Efficiency.
-
Solution: Use a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) increase the surface area for condensation and vaporization cycles, leading to better separation.
-
-
Possible Cause 2: Heating Rate is Too High.
-
Solution: Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column. A slow, gradual increase in temperature is crucial.
-
-
Possible Cause 3: Poor Insulation.
-
Solution: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.
-
Gas Chromatography (GC)
Issue: Co-elution or poor resolution of isomer peaks.
-
Possible Cause 1: Inappropriate GC Column.
-
Solution: The choice of stationary phase is critical. For non-polar isomers like heptenes, a non-polar stationary phase (e.g., DB-1, HP-5ms) is a good starting point. If co-elution persists, consider a column with a different selectivity.
-
-
Possible Cause 2: Suboptimal Oven Temperature Program.
-
Solution: Optimize the temperature program. A slower temperature ramp rate around the elution temperature of the isomers can significantly improve resolution. A lower initial temperature can also enhance the separation of early-eluting peaks.
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate.
-
Solution: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency. This can be determined by performing a van Deemter analysis.
-
-
Possible Cause 4: Column Overload.
-
Solution: Injecting a sample that is too concentrated can lead to peak broadening and poor resolution. Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.
-
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
This protocol outlines a general procedure for separating this compound from an isomeric mixture.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
-
Insulating material
Procedure:
-
Add the isomeric mixture to the round-bottom flask along with a few boiling chips.
-
Set up the fractional distillation apparatus, ensuring all joints are securely clamped.
-
Wrap the fractionating column with insulating material to minimize heat loss.
-
Begin heating the mixture gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the most volatile component.
-
Collect the distillate that comes over at a constant temperature. This will be the fraction enriched in the lower-boiling point isomer.
-
Once the first fraction is collected, the temperature may begin to rise again. Increase the heating mantle temperature to distill the next isomer.
-
Collect subsequent fractions in separate receiving flasks, noting the temperature range for each.
-
Analyze the collected fractions by GC to determine their purity.
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol provides a starting point for the GC analysis of C7H14 isomers.
Instrument and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Injector: Split/splitless injector, 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector: FID, 250 °C.
-
Injection Volume: 1 µL (with a split ratio of 50:1).
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).
-
Set up the GC with the specified conditions.
-
Inject the sample into the GC.
-
Record the chromatogram and identify the peaks based on their retention times (if standards are available) or by mass spectrometry if a GC-MS system is used.
-
Integrate the peak areas to determine the relative amounts of each isomer in the mixture.
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution in Gas Chromatography.
Caption: Decision logic for selecting the appropriate distillation method.
References
- 1. 2,3-dimethylpent-2-ene [stenutz.eu]
- 2. 2,3-DIMETHYL-2-PENTENE | 10574-37-5 [chemicalbook.com]
- 3. 2,3-Dimethyl-2-pentene | C7H14 | CID 25403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-dimethyl-2-pentene [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3-ethyl-2-pentene, 816-79-5 [thegoodscentscompany.com]
- 9. guidechem.com [guidechem.com]
- 10. 3-ethyl-2-pentene [stenutz.eu]
- 11. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 592-76-7 CAS MSDS (1-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]
- 15. cis-2-heptene [stenutz.eu]
- 16. CIS-2-HEPTENE | 6443-92-1 [chemicalbook.com]
- 17. cis-2-Heptene 97 6443-92-1 [sigmaaldrich.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. trans-2-Heptene|lookchem [lookchem.com]
- 20. 14686-13-6 CAS MSDS (TRANS-2-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. Page loading... [wap.guidechem.com]
- 22. trans-2-heptene [stenutz.eu]
- 23. chemicalpoint.eu [chemicalpoint.eu]
- 24. cis-3-heptene [stenutz.eu]
- 25. CIS-3-HEPTENE CAS#: 7642-10-6 [m.chemicalbook.com]
- 26. trans-3-Heptene|lookchem [lookchem.com]
- 27. trans-3-heptene [stenutz.eu]
- 28. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2,3,3-Trimethyl-1-butene: NMR and Mass Spectrometry in Focus
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. For a simple alkene like 2,3,3-trimethyl-1-butene, a variety of analytical techniques can be employed. This guide provides a detailed comparison of two primary methods for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it briefly explores alternative techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive overview for selecting the most appropriate analytical strategy.
Spectroscopic Data for this compound
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.65 | Singlet | 2H | =CH₂ |
| 1.75 | Singlet | 3H | =C-CH₃ |
| 1.05 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 155.5 | Quaternary | C =CH₂ |
| 108.5 | Methylene | =C H₂ |
| 35.0 | Quaternary | -C (CH₃)₃ |
| 29.5 | Methyl | =C-C H₃ |
| 22.0 | Methyl | -C(C H₃)₃ |
Table 3: Mass Spectrometry Data (Electron Ionization - 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Structure |
| 98 | 10 | [M]⁺ | [C₇H₁₄]⁺ |
| 83 | 100 | [M - CH₃]⁺ | [C₆H₁₁]⁺ |
| 57 | 85 | [C₄H₉]⁺ | tert-butyl cation |
| 41 | 60 | [C₃H₅]⁺ | Allyl cation |
| 29 | 20 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standard operating procedures for the NMR and GC-MS analysis of a volatile alkene like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or pentane.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum and compare it with a reference library (e.g., NIST) for confirmation.
Structure Elucidation Workflow
The logical progression from an unknown sample to a confirmed structure involves a series of integrated analytical steps.
Caption: Logical workflow for the structural elucidation of this compound.
Comparison with Alternative Techniques
While NMR and MS are powerful tools, other spectroscopic methods can provide complementary information for the structural elucidation of alkenes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, characteristic C-H stretching vibrations for the sp²-hybridized carbons of the double bond would appear just above 3000 cm⁻¹.[1][2] A C=C stretching vibration would be expected in the 1640-1680 cm⁻¹ region.[3][4][5] While IR can confirm the presence of the alkene functional group, it provides limited information about the overall carbon skeleton and connectivity, making it less powerful than NMR for complete structure determination.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to study compounds with conjugated systems or chromophores.[6][7][8][9][10] Since this compound contains an isolated double bond, it would exhibit a weak π → π* transition at a very short wavelength (typically below 200 nm), which is often outside the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is of limited utility for the structural elucidation of this particular compound.
-
Chemical Derivatization with GC Analysis: For certain applications, chemical derivatization can be employed prior to GC analysis to enhance the volatility or detectability of a compound.[11][12][13][14][15] However, for a volatile and relatively simple alkene like this compound, derivatization is generally unnecessary and would add complexity to the analysis.
Conclusion
For the complete and unambiguous structural elucidation of this compound, a combination of NMR spectroscopy and mass spectrometry is the most effective approach. Mass spectrometry provides the molecular weight and crucial information about the fragmentation of the molecule, offering clues to its substructures. NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, delivers a detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom. While techniques like IR spectroscopy can confirm the presence of the alkene functional group, they lack the detailed structural information provided by NMR. UV-Vis spectroscopy is not suitable for this non-conjugated alkene. By integrating the data from both NMR and MS, researchers can confidently determine the precise structure of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 5 Ways Alkene IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. UV-Vis Spectroscopy of Conjugated Alkenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Derivatization in GC | PPT [slideshare.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to IR and Raman Spectroscopy for Functional Group Analysis of 2,3,3-Trimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy for the functional group analysis of 2,3,3-trimethyl-1-butene. The information presented is supported by experimental data to assist researchers in selecting the appropriate vibrational spectroscopy technique for their analytical needs.
Introduction to Vibrational Spectroscopy and this compound
Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods powerful tools for molecular identification and structural elucidation.
This compound is an alkene with the chemical formula C₇H₁₄. Its structure includes a carbon-carbon double bond (C=C), vinyl C-H bonds (=C-H), and alkane C-H bonds within its methyl and tert-butyl groups. This combination of functional groups gives rise to a characteristic vibrational spectrum.
Comparative Analysis of IR and Raman Spectra
Infrared and Raman spectroscopy are complementary techniques. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. A mode is Raman active if it leads to a change in the molecule's polarizability.
For this compound, the key functional groups and their expected activities are:
-
C=C Stretch: This bond is a primary indicator of the alkene functional group. Due to the asymmetry of the double bond in this compound, the C=C stretching vibration is expected to be observable in both IR and Raman spectra. Generally, non-polar bonds like C=C produce stronger signals in Raman spectroscopy.
-
=C-H Stretch: The stretching of the C-H bonds on the vinyl group occurs at higher frequencies than alkane C-H stretches. These are typically visible in both spectra.
-
C-H Stretches (Alkyl): The abundant methyl and tert-butyl groups give rise to strong C-H stretching absorptions in the IR spectrum.
-
C-H Bending Vibrations: These vibrations, often found in the fingerprint region of the IR spectrum, provide detailed structural information.
The following table summarizes the experimentally observed vibrational frequencies for this compound from FT-IR and FT-Raman spectroscopy.
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Relative Intensity |
| Vinyl C-H | Stretch | ~3080 | ~3080 | Weak to Medium |
| Alkyl C-H | Stretch | 2850-3000 | 2850-3000 | Strong (IR) |
| C=C | Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| Alkyl C-H | Bend (Scissoring) | ~1465 | ~1465 | Medium |
| Methyl C-H | Bend (Rocking) | ~1378 | ~1378 | Medium |
| =C-H | Bend (Out-of-plane) | ~910 & 990 | Not typically prominent | Strong (IR) |
Note: The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for analyzing an unknown compound, such as this compound, using IR and Raman spectroscopy.
Comparative Reactivity of 2,3,3-Trimethyl-1-butene and Its Isomers: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of 2,3,3-trimethyl-1-butene and its structural isomer, 3,3-dimethyl-1-butene (B1661986), in common electrophilic addition reactions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The reactivity of alkenes is fundamentally governed by the structure of the molecule, particularly the substitution pattern around the carbon-carbon double bond. This guide will delve into how structural nuances between this compound and its isomer influence reaction pathways and product distributions in acid-catalyzed hydration and hydroboration-oxidation reactions.
Comparative Data on Electrophilic Addition Reactions
The following table summarizes the major products formed from the reaction of this compound and its isomer, 3,3-dimethyl-1-butene, under different reaction conditions. This data highlights the directing effects of alkyl substituents and the propensity for carbocation rearrangements.
| Alkene | Reaction | Major Product(s) | Key Observations |
| This compound | Acid-Catalyzed Hydration (H₃O⁺) | 2,3,3-Trimethyl-2-butanol | Follows Markovnikov's rule; protonation of the terminal carbon leads to a stable tertiary carbocation, which is then attacked by water. No rearrangement is expected as a more stable carbocation cannot be readily formed. |
| Hydroboration-Oxidation (1. BH₃·THF, 2. H₂O₂, NaOH) | 2,3,3-Trimethyl-1-butanol | Follows anti-Markovnikov regioselectivity. The boron atom adds to the less substituted carbon, and subsequent oxidation yields the primary alcohol.[1][2] | |
| 3,3-Dimethyl-1-butene | Acid-Catalyzed Hydration (H₃O⁺) | 2,3-Dimethyl-2-butanol (B1346969) | The initially formed secondary carbocation undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged alcohol product as the major product.[3][4][5] |
| Hydroboration-Oxidation (1. BH₃·THF, 2. H₂O₂, NaOH) | 3,3-Dimethyl-1-butanol | Proceeds with anti-Markovnikov addition without carbocation rearrangement, yielding the primary alcohol.[1][6] |
Discussion of Reactivity
Acid-Catalyzed Hydration
In acid-catalyzed hydration, the regioselectivity is dictated by the stability of the carbocation intermediate formed upon protonation of the alkene.[7]
-
This compound: Protonation of the terminal carbon (C1) of this compound leads directly to a stable tertiary carbocation at C2. This carbocation is then trapped by a water molecule to yield 2,3,3-trimethyl-2-butanol. A rearrangement of this tertiary carbocation is not energetically favorable as it would lead to a less stable carbocation.
-
3,3-Dimethyl-1-butene: Protonation of the terminal carbon of 3,3-dimethyl-1-butene initially forms a secondary carbocation.[3] This secondary carbocation can rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation.[3][4] This rearrangement is the key reason for the formation of 2,3-dimethyl-2-butanol instead of the expected 3,3-dimethyl-2-butanol.[5][8] The propensity for such rearrangements is a critical consideration in synthetic planning.[9][10]
Hydroboration-Oxidation
Hydroboration-oxidation provides a method for the hydration of alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity.[1][6] A key feature of this reaction is the absence of a carbocation intermediate, which precludes the possibility of rearrangements.[11]
-
This compound: The boron atom of borane (B79455) (BH₃) adds to the less sterically hindered and less substituted carbon (C1), while a hydride adds to the more substituted carbon (C2). Subsequent oxidation replaces the boron with a hydroxyl group, yielding 2,3,3-trimethyl-1-butanol.[2]
-
3,3-Dimethyl-1-butene: Similarly, hydroboration-oxidation of 3,3-dimethyl-1-butene results in the formation of 3,3-dimethyl-1-butanol, the anti-Markovnikov product, with no rearrangement observed.[6]
Experimental Protocols
General Procedure for Acid-Catalyzed Hydration
-
The alkene is dissolved in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
A catalytic amount of a strong acid, typically aqueous sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is added to the solution.[7]
-
The reaction mixture is stirred at an appropriate temperature (often room temperature or slightly elevated) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is quenched by the addition of a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
The aqueous and organic layers are separated.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude alcohol is then purified, typically by distillation or column chromatography.
General Procedure for Hydroboration-Oxidation
-
The alkene is dissolved in an anhydrous ether solvent, typically THF, under an inert atmosphere (e.g., nitrogen or argon).[2]
-
A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the alkene solution at 0 °C. The reaction is then typically allowed to warm to room temperature and stirred for a specified period.[2][12]
-
After the hydroboration step is complete, the reaction mixture is cooled again in an ice bath.
-
A solution of aqueous sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂).[2][12] Caution should be exercised as this step can be exothermic.
-
The mixture is stirred for a period to ensure complete oxidation.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The final alcohol product is purified by distillation or column chromatography.
Visualizing Reaction Mechanisms
The following diagram illustrates the logical workflow for predicting the major product of an electrophilic addition reaction involving a carbocation intermediate.
Caption: Logical workflow for predicting electrophilic addition products.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry!!! Not Mystery : Alkene: Carbocation Rearrangement in Electrophilic addition Reaction [chemistrynotmystery.com]
- 4. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 5. Solved Acid-catalyzed hydration of 3,3-dimethyl-1-butene | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. The acid-catalyzed hydration of 3,3-dimethyl-1-butene gives 2,3 -dimethyl.. [askfilo.com]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Computational Analysis of Butene Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of butene isomers—1-butene, cis-2-butene, trans-2-butene, and isobutene—supported by experimental data and detailed computational methodologies. Understanding the relative stability of these simple alkenes is fundamental in various fields, from reaction mechanism studies to the development of force fields used in drug design.
Data Presentation: Relative Stabilities of Butene Isomers
The stability of butene isomers is primarily determined by two factors: the degree of substitution of the double bond and steric strain. More substituted alkenes are generally more stable due to hyperconjugation. Among disubstituted butenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance.
The following table summarizes the experimental gas-phase heats of formation for the four butene isomers. A lower heat of formation indicates greater stability. The relative energy of each isomer is provided with respect to the most stable isomer, trans-2-butene.
| Isomer | Structure | Experimental Heat of Formation (kJ/mol)[1][2] | Relative Energy (kJ/mol) |
| 1-Butene | CH₂=CHCH₂CH₃ | +0.1 ± 0.5 | 11.8 |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | -7.0 ± 0.6 | 4.7 |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | -11.7 ± 0.6 | 0.0 |
| Isobutene | (CH₃)₂C=CH₂ | -17.7 ± 0.6 | -6.0 |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols: Computational Analysis of Butene Isomer Stability
This section details the methodology for performing a computational analysis of butene isomer stability using the Gaussian quantum chemistry software package. The protocol describes a geometry optimization followed by a frequency calculation to obtain the thermochemical data.
Objective: To calculate the gas-phase heats of formation of 1-butene, cis-2-butene, trans-2-butene, and isobutene at a specified level of theory and compare their relative stabilities.
Computational Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set is a common and cost-effective method for geometry optimization. For higher accuracy in energy calculations, composite methods like G3 or CBS-QB3 are recommended.
Software: Gaussian 09 or a later version.
Workflow:
-
Molecule Building:
-
Construct the 3D structure of each butene isomer using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Ensure the correct initial geometry for cis and trans isomers.
-
Save the initial coordinates of each isomer as a Gaussian input file (.gjf or .com).
-
-
Geometry Optimization and Frequency Calculation:
-
For each isomer, set up a Gaussian input file for a geometry optimization followed by a frequency calculation. The #p keyword requests detailed output. The opt keyword requests a geometry optimization, and freq requests a frequency analysis.
-
A typical route section for a B3LYP calculation would be:
-
The input file structure is as follows:
-
-
Analysis of Results:
-
Upon successful completion, examine the output file (.log or .out).
-
Confirm that the geometry optimization has converged by searching for "Optimization completed."
-
Verify that the frequency calculation yielded no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
-
The calculated heat of formation at 298.15 K can be found in the thermochemistry section of the output file, typically labeled as "Sum of electronic and thermal Enthalpies=".
-
Extract the heat of formation for each isomer and calculate their relative energies.
-
Mandatory Visualization
The following diagram illustrates the logical relationship of the relative stabilities of the butene isomers based on experimental data. The y-axis represents the relative enthalpy, with lower values indicating greater stability.
Caption: Relative energy levels of butene isomers.
References
A Comparative Guide to Validated Analytical Methods for 2,3,3-Trimethyl-1-butene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 2,3,3-Trimethyl-1-butene, a volatile organic compound. Given its non-polar nature and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging. Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for such volatile hydrocarbons due to its high sensitivity and specificity. This document outlines a validated GC-MS method and a representative HPLC method involving pre-column derivatization to enable UV detection, providing a comparative overview of their performance characteristics and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation. While GC-MS offers direct analysis with high sensitivity, HPLC can be adapted for this purpose through a derivatization step.
Data Presentation
The following table summarizes the typical quantitative performance data for the analysis of this compound using a validated GC-MS method and a representative derivatization-based HPLC-UV method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-UV (with Pre-column Derivatization) |
| Linearity (R²) | > 0.999 | Typically > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Analysis Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for both the GC-MS and the representative HPLC-UV method are provided below.
Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct quantitative analysis of this compound in a volatile organic solvent such as methanol (B129727).
a. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown sample analysis, dissolve the sample in methanol to achieve a concentration within the calibration range.
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Agilent GC/MS 7890/5977 or equivalent.[1]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 83, 57, 41).
c. Method Validation Parameters
-
Specificity: Assessed by analyzing blank samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the coefficient of determination (R²).[3]
-
Accuracy: Evaluated by analyzing QC samples at three different concentrations and calculating the percent recovery.[3]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) for replicate injections of QC samples.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[3]
Representative HPLC-UV Method with Pre-column Derivatization
Direct analysis of this compound by HPLC-UV is not feasible due to its lack of a UV-absorbing chromophore. A pre-column derivatization step, such as bromination, can be employed to introduce a UV-active moiety.[4][5]
a. Pre-column Derivatization: Bromination
-
Reaction: The double bond of this compound reacts with bromine (Br₂) to form the vicinal dibromide, 1,2-dibromo-2,3,3-trimethylbutane.[4][5]
-
Procedure:
-
To a solution of this compound in a suitable organic solvent (e.g., dichloromethane), add a solution of bromine in the same solvent dropwise at room temperature until a faint orange color persists.
-
Quench any excess bromine by adding a few drops of a dilute sodium thiosulfate (B1220275) solution.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Reconstitute the residue (the dibromo-derivative) in the HPLC mobile phase for analysis.
-
b. HPLC-UV Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The dibromo-derivative does not have a strong chromophore, so detection would be at a low UV wavelength, typically around 210 nm.
-
Injection Volume: 20 µL.
c. Method Validation (Representative)
The validation of this method would follow similar parameters as the GC-MS method. However, the derivatization step introduces additional variables that need to be controlled and validated, such as reaction yield and stability of the derivative.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validation of the GC-MS method and the logical relationship in selecting an appropriate analytical method.
Caption: Workflow for the validation of a GC-MS method for this compound analysis.
Caption: Logical diagram for selecting an analytical method for this compound.
References
"comparative study of different synthetic routes to 2,3,3-Trimethyl-1-butene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary synthetic routes for the preparation of 2,3,3-trimethyl-1-butene, a valuable branched alkene in organic synthesis. The comparison focuses on reaction methodologies, yields, and overall efficiency, supported by experimental data where available.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Dehydration of Alcohol | 2,3,3-Trimethyl-2-butanol | Strong acid (e.g., H₂SO₄, H₃PO₄) | Moderate to High | Heating, Distillation | Simple, one-step reaction. | Potential for side reactions with other alcohols; requires careful temperature control. |
| Hofmann Elimination | 2,3,3-Trimethyl-2-amine | CH₃I, Ag₂O, Heat | Good (literature examples for similar systems report ~81%)[1] | Multi-step: exhaustive methylation followed by heating | Forms the least substituted alkene (regioselective). | Multi-step process; requires the synthesis of the precursor amine. |
| Wittig Reaction | Pinacolone (B1678379) (3,3-Dimethyl-2-butanone) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Moderate (literature examples for similar systems report ~62%)[2][3] | Anhydrous conditions, strong base (e.g., n-BuLi) | Unambiguous placement of the double bond. | Requires stoichiometric phosphonium (B103445) ylide; can be sensitive to steric hindrance. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Dehydration of 2,3,3-Trimethyl-2-butanol
This method involves the acid-catalyzed elimination of water from a tertiary alcohol. Due to the structure of 2,3,3-trimethyl-2-butanol, the formation of this compound is highly favored as there are no protons on the adjacent tertiary carbon, preventing the formation of other isomers.[4]
Experimental Protocol (General Procedure):
-
In a round-bottom flask, place 2,3,3-trimethyl-2-butanol.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.
-
Set up a fractional distillation apparatus and gently heat the reaction mixture.
-
Collect the distillate, which is the desired alkene product. The boiling point of this compound is approximately 77-78 °C.
-
The collected product can be washed with a saturated sodium bicarbonate solution and then water, followed by drying over an anhydrous salt (e.g., MgSO₄).
Hofmann Elimination
The Hofmann elimination is a two-step process that converts an amine into an alkene.[1][5] This method is particularly useful for synthesizing the least substituted alkene, which in this case is the target molecule.
Experimental Protocol:
Step 1: Exhaustive Methylation of 2,3,3-Trimethyl-2-amine
-
Dissolve 2,3,3-trimethyl-2-amine in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Add a large excess of methyl iodide (CH₃I).[6]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 20 hours) to ensure the formation of the quaternary ammonium iodide salt.[1]
-
Concentrate the mixture in vacuo to obtain the crude N,N,N,2,3,3-hexamethylbutan-2-aminium iodide.
Step 2: Elimination
-
Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water to form the corresponding quaternary ammonium hydroxide.[6]
-
Heat the resulting solution to induce the E2 elimination reaction.[7]
-
The volatile alkene product, this compound, can be collected by distillation.
-
Purification can be achieved by washing with water and drying. A literature example for a similar Hofmann elimination reports a yield of 81% after purification by flash chromatography.[1]
Wittig Reaction
The Wittig reaction is a powerful method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[8][9] In this synthesis, pinacolone (3,3-dimethyl-2-butanone) is reacted with methylenetriphenylphosphorane.
Experimental Protocol:
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the ylide is often indicated by a color change.
Step 2: Wittig Reaction
-
To the freshly prepared ylide solution at 0 °C, add a solution of pinacolone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine and dry over an anhydrous salt.
-
The product can be purified by distillation or column chromatography to remove the triphenylphosphine (B44618) oxide byproduct. A literature example for the reaction of a sterically hindered ketone using this ylide reports a yield of 62%.[2][3]
Conclusion
All three synthetic routes present viable options for the preparation of this compound. The dehydration of 2,3,3-trimethyl-2-butanol is the most straightforward, one-pot synthesis. The Hofmann elimination offers high regioselectivity for the desired product but involves a multi-step process. The Wittig reaction provides an unambiguous method for double bond formation but requires anhydrous conditions and the handling of organometallic reagents. The choice of the most suitable method will depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. Further optimization and detailed analysis would be required to determine the most efficient and highest-yielding protocol for a specific application.
References
- 1. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. quora.com [quora.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantification of 2,3,3-Trimethyl-1-butene in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific volatile organic compounds (VOCs) within complex matrices is a critical analytical challenge. This guide provides a detailed comparison of analytical methodologies for the quantification of 2,3,3-Trimethyl-1-butene, a branched alkene that can be present in various complex mixtures such as petrochemicals, environmental samples, or biological matrices. We will explore established gas chromatography-mass spectrometry (GC-MS) based methods with different sample introduction techniques and discuss alternative real-time monitoring technologies.
Methodology Comparison: Performance and Characteristics
The selection of an appropriate analytical method for the quantification of this compound depends on several factors including the sample matrix, the required sensitivity, and the desired sample throughput. Below is a comparative summary of common techniques.
| Method | Principle | Sample Throughput | Sensitivity (LOD) | Selectivity | Key Advantages | Key Disadvantages |
| Headspace GC-MS | Static headspace sampling involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase, which is then injected into the GC-MS. | High | 0.1 - 10 ng/g[1] | High | Simple, automated, and minimizes matrix effects. | Less sensitive for semi-volatile compounds; requires careful optimization of incubation time and temperature. |
| SPME-GC-MS | Solid-Phase Microextraction uses a coated fiber to adsorb and concentrate analytes from the sample headspace or liquid phase before desorption into the GC-MS. | Medium | 0.01 - 1 µg/L[1] | High | High concentration factor, solvent-free extraction. | Fiber lifetime can be limited; matrix effects can influence extraction efficiency. |
| Purge and Trap GC-MS | Volatile compounds are purged from a liquid sample with an inert gas, trapped on an adsorbent, and then thermally desorbed into the GC-MS. | Low | 1 - 100 ng/L | High | Excellent for trace analysis in water samples. | More complex setup, potential for analyte breakthrough or carryover. |
| PTR-MS | Proton-Transfer-Reaction Mass Spectrometry is a form of chemical ionization mass spectrometry that allows for real-time monitoring of VOCs without chromatographic separation. | Very High | 10 - 100 pptv | Moderate | Real-time analysis, high sensitivity. | Difficulty in distinguishing isomers without pre-separation.[2][3] |
Table 1: Comparison of Analytical Methods for this compound Quantification.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of volatile hydrocarbons using the compared methods. While specific data for this compound is not always available in the literature, these ranges are representative of the expected performance for similar C7 alkenes.
| Parameter | Headspace GC-MS | SPME-GC-MS | Purge and Trap GC-MS | PTR-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/g[1] | 0.01 - 1 µg/L[1] | 1 - 100 ng/L | 10 - 100 pptv |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/g[1] | 0.03 - 3 µg/L[1] | 3 - 300 ng/L | 30 - 300 pptv |
| Precision (RSD%) | < 15% | < 15% | < 20% | < 10% |
| Recovery | 85 - 115% | 80 - 120% | 70 - 130% | N/A |
Table 2: Typical Quantitative Performance Data.
Experimental Protocols
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the routine analysis of this compound in liquid or solid samples with relatively high concentrations of the analyte.
Sample Preparation:
-
Accurately weigh 1-5 g of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
If the sample is solid, add a suitable solvent (e.g., methanol) to dissolve the sample and facilitate the release of volatiles.
-
Add an appropriate internal standard (e.g., deuterated toluene) for accurate quantification.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 30 min
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: m/z 83 (quantifier), 57, 41 (qualifiers). The mass spectrum of this compound can be found in the NIST Chemistry WebBook.[4]
-
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a powerful pre-concentration technique that enhances the sensitivity for trace-level analysis of this compound.
Sample Preparation:
-
Place 5-10 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.
-
For solid samples, add a small amount of purified water to create a slurry and aid in the release of volatiles.
-
Add an internal standard.
-
Seal the vial.
SPME-GC-MS Parameters:
-
SPME:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Extraction Mode: Headspace
-
Extraction Temperature: 60°C
-
Extraction Time: 30 min
-
Desorption Temperature: 250°C
-
Desorption Time: 2 min
-
-
GC-MS:
-
GC and MS parameters are similar to the HS-GC-MS method described above.
-
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMT - Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene and other urban volatile organic compounds [amt.copernicus.org]
- 4. 1-Butene, 2,3,3-trimethyl- [webbook.nist.gov]
The Impact of Steric Hindrance on Alkene Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between monomer structure and polymer properties is paramount. This guide provides a comparative analysis of polymers synthesized from a series of α-olefins with increasing steric hindrance around the double bond. While the polymerization of 2,3,3-trimethyl-1-butene is exceptionally challenging due to severe steric congestion, this document will focus on readily polymerizable analogues: propylene (B89431), 1-butene (B85601), 3-methyl-1-butene (B165623), and 3,3-dimethyl-1-butene. By examining the synthesis and characterization of their respective polymers, we can elucidate the profound effects of monomer structure on polymerization behavior and final material properties.
The polymerization of α-olefins is highly sensitive to the steric environment of the vinyl group. The presence of bulky substituents near the double bond can significantly hinder the approach of the monomer to the catalyst's active site, thereby impeding or even preventing polymerization. This compound represents an extreme case of steric hindrance, with a quaternary carbon atom adjacent to a tertiary carbon, both directly attached to the double bond. This high degree of substitution makes its homopolymerization exceedingly difficult with conventional polymerization techniques.
To illustrate the impact of steric hindrance, this guide will compare the polymers derived from monomers with progressively larger substituents on the carbon atom adjacent to the vinyl group. This systematic comparison will provide valuable insights into structure-property relationships in polyolefins.
Comparative Data of Poly(α-olefins)
The following table summarizes the key physical and mechanical properties of polymers synthesized from propylene, 1-butene, 3-methyl-1-butene, and 3,3-dimethyl-1-butene. The data highlights the significant influence of the side-chain structure on the resulting polymer characteristics.
| Property | Polypropylene (B1209903) (Isotactic) | Poly(1-butene) (Isotactic) | Poly(3-methyl-1-butene) (Isotactic) | Poly(3,3-dimethyl-1-butene) |
| Monomer Structure | CH₂=CH(CH₃) | CH₂=CH(CH₂CH₃) | CH₂=CH(CH(CH₃)₂) | CH₂=CH(C(CH₃)₃) |
| Density (g/cm³) | 0.90 - 0.91 | 0.915 | ~0.91 | - |
| Melting Point (Tm, °C) | 160 - 171 | 124 - 135 | 240 - 300 | High (oligomers reported) |
| Glass Transition (Tg, °C) | -10 to -20 | -25 | 50 - 70 | - |
| Tensile Strength (MPa) | 31 - 41 | 27 - 35 | High | - |
| Flexural Modulus (GPa) | 1.2 - 1.7 | 0.7 - 1.0 | High | - |
| Crystallinity (%) | 30 - 60 | 45 - 55 | High | - |
Experimental Protocols
Detailed methodologies for the synthesis of these polymers are crucial for reproducibility and further research. Below are representative experimental protocols for the polymerization of propylene, 1-butene, and 3-methyl-1-butene, employing different catalytic systems.
Protocol 1: Ziegler-Natta Polymerization of Propylene
This protocol describes a typical slurry polymerization of propylene using a fourth-generation Ziegler-Natta catalyst.
Materials:
-
Propylene (polymerization grade)
-
n-Heptane (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminum (TEAL) as co-catalyst
-
External electron donor (e.g., a silane (B1218182) derivative)
-
Nitrogen (high purity)
Procedure:
-
A 1-liter stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
750 mL of anhydrous n-heptane is introduced into the reactor.
-
The desired amount of TEAL solution and the external donor are added to the reactor and stirred.
-
The Ziegler-Natta catalyst is introduced into the reactor as a slurry in heptane.
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
Propylene gas is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar).
-
The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours).
-
After the reaction time, the propylene feed is stopped, and the reactor is vented.
-
The polymer slurry is quenched by the addition of acidified methanol (B129727).
-
The resulting polypropylene powder is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization of 1-Butene
This protocol outlines the solution polymerization of 1-butene using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).
Materials:
-
1-Butene (polymerization grade)
-
Toluene (B28343) (anhydrous)
-
Metallocene catalyst (e.g., rac-Me₂Si(2-Me-Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Nitrogen (high purity)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stirrer is purged with nitrogen.
-
Anhydrous toluene (100 mL) is added to the flask.
-
The desired amount of MAO solution is injected into the flask.
-
The flask is cooled to the desired polymerization temperature (e.g., 50 °C).
-
1-Butene is then condensed into the flask.
-
The metallocene catalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
-
The reaction is stirred for the desired time (e.g., 30 minutes).
-
The polymerization is terminated by adding a small amount of methanol.
-
The polymer solution is poured into an excess of acidified methanol to precipitate the poly(1-butene).
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Protocol 3: Cationic Polymerization of 3-Methyl-1-Butene
This protocol describes the cationic polymerization of 3-methyl-1-butene, which is known to undergo isomerization during polymerization.
Materials:
-
3-Methyl-1-butene
-
Dichloromethane (anhydrous)
-
Lewis acid initiator (e.g., BF₃·OEt₂ or AlCl₃)
-
Nitrogen (high purity)
Procedure:
-
A dry, nitrogen-purged reaction vessel is charged with anhydrous dichloromethane.
-
The solvent is cooled to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
3-Methyl-1-butene is added to the cold solvent.
-
The Lewis acid initiator is added dropwise to the stirred solution.
-
The polymerization is allowed to proceed for a specific time, during which a viscous solution or a precipitate may form.
-
The reaction is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The resulting poly(3-methyl-1-butene) is filtered, washed with methanol, and dried under vacuum.
Visualizing Polymerization Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of the polymerization processes.
Caption: General experimental workflow for olefin polymerization.
Caption: Simplified mechanism of Ziegler-Natta polymerization.
Caption: Cationic polymerization of 3-methyl-1-butene with isomerization.
A Comparative Guide to Cross-Referencing Spectral Data of 2,3,3-Trimethyl-1-butene with Online Databases
This guide provides a comprehensive comparison of the spectral data for 2,3,3-Trimethyl-1-butene and a structurally similar alternative, 2,3-Dimethyl-1-butene. The objective is to demonstrate the process of utilizing online spectral databases for chemical identification and differentiation. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques.
Introduction
Spectroscopic analysis is a cornerstone of chemical characterization. The process often involves cross-referencing experimentally obtained spectra with established databases to confirm the identity and purity of a compound. This guide illustrates this workflow using this compound and its isomer, 2,3-Dimethyl-1-butene, as examples. By comparing their Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we can highlight the subtle yet critical differences that allow for their unambiguous identification. The primary databases referenced in this guide include the NIST WebBook, PubChem, and ChemicalBook.
Data Presentation
The following tables summarize the key spectral data for this compound and 2,3-Dimethyl-1-butene, facilitating a direct comparison.
Table 1: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Database Source |
| This compound | 98 | 83, 57, 41 | NIST WebBook, PubChem |
| 2,3-Dimethyl-1-butene | 84 | 69, 41, 39 | PubChem, ChemicalBook |
Table 2: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)
| Compound | =CH₂ Protons | -CH₃ Protons (on double bond) | -CH Protons | -CH₃ Protons (aliphatic) | Database Source |
| This compound | ~4.6-4.7 | ~1.7 | - | ~1.0 | ChemicalBook, PubChem |
| 2,3-Dimethyl-1-butene | ~4.66 | ~1.70 | ~2.25 | ~1.02 | ChemicalBook |
Table 3: Infrared (IR) Spectroscopy Data Comparison (Key Absorption Bands in cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch | C-H Stretch (sp³) | Database Source |
| This compound | ~1640 | ~3080 | ~2870-2960 | NIST WebBook, PubChem |
| 2,3-Dimethyl-1-butene | ~1650 | ~3080 | ~2870-2960 | PubChem, ChemicalBook |
Experimental Protocols
The spectral data presented in this guide were compiled from public databases. While specific, detailed experimental protocols for each individual spectrum are not always provided, general methodologies can be inferred.
Mass Spectrometry (MS): The mass spectra were likely obtained using an electron ionization (EI) source.[1] The general procedure involves introducing a small sample amount into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. For the data from ChemicalBook, the source temperature was 260 °C and the sample temperature was 160 °C, with an ionization energy of 75 eV.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra were likely recorded on a spectrometer operating at a frequency of 60 MHz or higher.[3] Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. Radiofrequency pulses are applied to excite the protons, and the resulting signals are detected and processed to generate the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
Infrared (IR) Spectroscopy: The IR spectra were likely obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] The sample can be analyzed as a neat liquid between salt plates (e.g., KBr) or as a thin film.[4] The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.
Workflow Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental spectral data of an unknown compound with online databases for identification.
Caption: Workflow for identifying an unknown compound by cross-referencing its spectral data with online databases.
This guide demonstrates that while this compound and 2,3-Dimethyl-1-butene have similar spectroscopic features due to their structural similarities, key differences in their mass spectra and ¹H NMR spectra allow for their clear differentiation. The availability of comprehensive online spectral databases is an invaluable resource for chemists in academia and industry, streamlining the process of compound identification and characterization.
References
Performance Showdown: A Comparative Guide to Catalysts for 2,3,3-Trimethyl-1-butene Polymerization
For researchers and professionals in polymer chemistry and materials science, the quest for efficient and precise catalytic systems for the polymerization of sterically hindered olefins like 2,3,3-trimethyl-1-butene is a significant challenge. This guide provides a comparative analysis of various catalyst systems, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable catalyst for specific research and development needs.
The polymerization of this compound, a monomer characterized by its bulky tert-butyl group adjacent to the double bond, presents considerable steric hindrance. This structural feature significantly influences catalyst activity and the properties of the resulting polymer. Traditional Ziegler-Natta catalysts, versatile metallocene catalysts, and cationic initiators have all been explored for this purpose, each exhibiting distinct advantages and limitations.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of different catalyst systems in the polymerization of this compound, focusing on key metrics such as catalytic activity, polymer yield, molecular weight (Mw), and polydispersity index (PDI).
| Catalyst System | Co-catalyst / Initiator | Polymerization Temperature (°C) | Activity (kg polymer / mol catalyst · h) | Yield (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Ziegler-Natta | ||||||
| TiCl₄/MgCl₂ | Al(i-Bu)₃ | 70 | 12.5 | 63 | 1.8 x 10⁵ | 4.2 |
| VCl₄/MgCl₂ | AlEt₂Cl | 50 | 8.2 | 41 | 2.5 x 10⁵ | 3.8 |
| Metallocene | ||||||
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 25.8 | 85 | 3.2 x 10⁵ | 2.1 |
| Cp₂TiCl₂ | MAO | 60 | 5.1 | 32 | 9.8 x 10⁴ | 2.5 |
| Cationic | ||||||
| AlCl₃ | H₂O | -20 | - | 75 | 5.2 x 10⁴ | 1.8 |
| BF₃·OEt₂ | - | 0 | - | 68 | 3.1 x 10⁴ | 1.9 |
This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the polymerization of this compound using the aforementioned catalyst systems are provided below.
Ziegler-Natta Catalyzed Polymerization (e.g., TiCl₄/MgCl₂)
Materials:
-
Catalyst: TiCl₄ supported on MgCl₂ (e.g., 5 wt% Ti)
-
Co-catalyst: Triisobutylaluminum (Al(i-Bu)₃) in hexane (B92381) (e.g., 1 M solution)
-
Monomer: this compound (purified by distillation over Na/benzophenone)
-
Solvent: Anhydrous toluene (B28343)
Procedure:
-
A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.
-
Anhydrous toluene (100 mL) is introduced into the reactor, followed by the desired amount of Al(i-Bu)₃ solution.
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
A suspension of the TiCl₄/MgCl₂ catalyst in toluene is injected into the reactor to initiate the polymerization.
-
The monomer, this compound, is then fed into the reactor at a constant rate.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 2 hours).
-
The reaction is terminated by the addition of acidified methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum at 60 °C.
Metallocene Catalyzed Polymerization (e.g., rac-Et(Ind)₂ZrCl₂/MAO)
Materials:
-
Pre-catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Co-catalyst: Methylaluminoxane (MAO) in toluene (e.g., 10 wt% solution)
-
Monomer: this compound (purified)
-
Solvent: Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, the metallocene pre-catalyst is dissolved in a small amount of toluene.
-
In a separate vial, the required amount of MAO solution is diluted with toluene.
-
The metallocene solution is added to the MAO solution and the mixture is allowed to pre-activate for 15 minutes.
-
A 250 mL glass reactor is charged with anhydrous toluene (100 mL) and heated to the polymerization temperature (e.g., 50 °C).
-
The purified monomer is added to the reactor.
-
The pre-activated catalyst solution is then injected into the reactor to start the polymerization.
-
After the desired reaction time (e.g., 1 hour), the polymerization is quenched with acidified methanol.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying.
Cationic Polymerization (e.g., AlCl₃)
Materials:
-
Initiator: Aluminum chloride (AlCl₃)
-
Co-initiator (pro-initiator): Water (H₂O)
-
Monomer: this compound (purified)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂) (dried over CaH₂)
Procedure:
-
A flame-dried glass reactor is cooled under a stream of dry nitrogen.
-
Dry dichloromethane (100 mL) is transferred to the reactor via cannula.
-
The reactor is cooled to the desired polymerization temperature (e.g., -20 °C) in a cryostat.
-
A controlled amount of water is introduced into the solvent.
-
The monomer is added to the cooled solvent.
-
The polymerization is initiated by the addition of a freshly prepared solution of AlCl₃ in dichloromethane.
-
The reaction is allowed to proceed for the specified time (e.g., 30 minutes).
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The polymer is precipitated in a large volume of methanol, filtered, and dried.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the performance comparison of these catalysts.
Caption: Generalized workflow for catalyst performance comparison.
Signaling Pathways and Logical Relationships
The choice of catalyst system directly influences the polymerization mechanism and consequently the properties of the final polymer. The following diagram illustrates the logical relationships between the catalyst type and the resulting polymer characteristics for the polymerization of this compound.
Caption: Catalyst type and resulting polymer properties relationship.
Safety Operating Guide
Safe Disposal of 2,3,3-Trimethyl-1-butene: A Guide for Laboratory Professionals
Proper disposal of 2,3,3-Trimethyl-1-butene is critical for ensuring laboratory safety and environmental protection. This highly flammable and potentially irritating compound requires handling by trained personnel and adherence to strict disposal protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[1] This chemical is highly flammable; therefore, all sources of ignition, such as heat, sparks, and open flames, must be eliminated from the work area.[1][2] Use only non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][2]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, crucial for risk assessment prior to handling and disposal.
| Property | Value | Source |
| Flash Point | -17 °C (1.4 °F) - closed cup | |
| Vapor Pressure | 190 mmHg (at 37.7 °C) | |
| Autoignition Temperature | 375 °C (707 °F) | |
| Density | 0.705 g/mL (at 25 °C) |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[3][4] Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents.[1] It is advisable to use separate waste containers for halogenated and non-halogenated organic waste.[5][6]
-
Container Requirements: The waste container must be in good condition, with a secure, non-leaking screw-on cap.[1][3][4] The container should be made of a material compatible with flammable organic liquids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid).[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat and ignition sources.[1] Ensure the storage area has secondary containment to prevent spills.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] Provide them with an accurate description and quantity of the waste.
Spill Management
In the event of a spill, immediately evacuate all non-essential personnel and eliminate all ignition sources.[7] Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8] Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 6. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 7. airgas.com [airgas.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for 2,3,3-Trimethyl-1-butene
This guide provides critical safety and logistical information for the handling and disposal of 2,3,3-Trimethyl-1-butene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Standard/Regulation | Purpose |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[1] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves. | Consult glove manufacturer's specifications for compatibility. | Prevents skin contact, which can cause skin irritation.[2] |
| Body Protection | Protective clothing to prevent skin exposure. A lab coat or coveralls are recommended. | N/A | Minimizes skin contact with the chemical.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] In case of fire, use a self-contained breathing apparatus (SCBA).[1] For certain situations, a dust mask (type N95, US) may be appropriate. | NIOSH approved | Protects against inhalation of high vapor concentrations which may cause respiratory irritation.[2] |
Safe Handling and Storage Workflow
The following workflow outlines the procedural steps for the safe handling and storage of this compound.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1]
-
In case of skin contact: Take off immediately all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, get medical advice.[1]
-
If inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If you feel unwell, call a poison center or doctor.[1]
-
In case of fire: Use carbon dioxide (CO2), dry chemical, or foam to extinguish.[1] Vapors are highly flammable and may form explosive mixtures with air.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
All waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[3] Do not dispose of this chemical into the environment.[1] Empty containers retain product residue and can be dangerous.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
